Product packaging for Coumamidine gamma2(Cat. No.:CAS No. 121634-34-2)

Coumamidine gamma2

Cat. No.: B053755
CAS No.: 121634-34-2
M. Wt: 835.8 g/mol
InChI Key: XISLFTSSEBTNHP-GMIPSNDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coumamidine gamma2 is a potent and selective small-molecule antagonist of the P2X7 receptor, a ligand-gated ion channel highly expressed on immune cells such as macrophages and microglia. Its primary research value lies in its high selectivity for P2X7 over other P2X receptor subtypes, making it an essential pharmacological tool for dissecting the specific roles of P2X7 signaling in complex biological systems. The activation of the P2X7 receptor is a key driver of the NLRP3 inflammasome pathway, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Therefore, this compound is extensively used in preclinical research to investigate neuroinflammatory processes, chronic pain pathways, and various neurological disorders, including neuropathic pain, multiple sclerosis, and depression. Its mechanism of action involves allosteric inhibition, effectively blocking ATP-induced pore formation, calcium flux, and subsequent pyroptotic cell death. Researchers utilize this compound in vitro to modulate P2X7 activity in cell-based assays and in vivo to explore potential therapeutic strategies for inflammation-driven diseases, providing critical insights into the pathophysiology of these conditions and validating P2X7 as a compelling drug target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N13O13 B053755 Coumamidine gamma2 CAS No. 121634-34-2

Properties

CAS No.

121634-34-2

Molecular Formula

C33H49N13O13

Molecular Weight

835.8 g/mol

IUPAC Name

(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-(3-amino-3-iminopropyl)prop-2-enamide

InChI

InChI=1S/C33H49N13O13/c1-12-19(25(49)23(41-29(36)37)28(56-12)57-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)44-32(52)46-26-22(43-31(39)51)24(48)16(11-54-26)58-27-21(42-30(38)50)20-15(10-55-27)59-33(53)45-20/h2-7,12,15-16,19-28,48-49H,8-11H2,1H3,(H3,34,35)(H,40,47)(H,45,53)(H4,36,37,41)(H3,38,42,50)(H3,39,43,51)(H2,44,46,52)/b7-4+/t12-,15-,16-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m1/s1

InChI Key

XISLFTSSEBTNHP-GMIPSNDFSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Synonyms

coumamidine gamma(2)
coumamidine gamma2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, marketed under the brand name Zontivity, is a first-in-class antiplatelet agent that functions as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] It is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[3][4][5] This guide provides a comprehensive overview of the molecular mechanism of action of Vorapaxar, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PAR-1 Antagonism

Vorapaxar exerts its antiplatelet effect by inhibiting thrombin-induced platelet aggregation.[1] Thrombin, a key serine protease in the coagulation cascade, is a potent activator of platelets. It cleaves the N-terminal exodomain of PAR-1 on the platelet surface, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation, intracellular signaling, and subsequent platelet aggregation.

Vorapaxar is a competitive antagonist of PAR-1 with a high affinity and selectivity.[6] It binds to the receptor, preventing the conformational changes necessary for thrombin-mediated activation.[7] This blockade of PAR-1 signaling effectively inhibits the downstream events that lead to platelet activation and aggregation, thereby reducing the risk of thrombotic events.[8]

Signaling Pathway of PAR-1 Activation and Vorapaxar Inhibition

The following diagram illustrates the signaling cascade initiated by thrombin binding to PAR-1 and its subsequent inhibition by Vorapaxar.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Binds & Cleaves Vorapaxar Vorapaxar Vorapaxar->PAR1_inactive Binds & Inhibits PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation G_protein Gq/G12/13 PAR1_active->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation

Caption: PAR-1 signaling pathway and its inhibition by Vorapaxar.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacodynamics and pharmacokinetics of Vorapaxar.

Table 1: Pharmacodynamic Properties of Vorapaxar

ParameterValueReference
Binding Affinity (Ki) 8.1 nM[6]
IC50 (Thrombin-induced platelet aggregation) 47 nM[6]
IC50 (TRAP-induced platelet aggregation) 25 nM[6]

Table 2: Pharmacokinetic Parameters of Vorapaxar

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1-2 hours[9]
Apparent Terminal Half-life ~8 days[1]
Metabolism Primarily via CYP3A4 and CYP2J2[1]
Excretion Feces (~58%) and Urine (~25%)[1]

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Vorapaxar are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of Vorapaxar on platelet aggregation induced by various agonists.

Objective: To determine the concentration-dependent inhibition of platelet aggregation by Vorapaxar.

Materials:

  • Platelet-rich plasma (PRP)

  • Agonists (e.g., Thrombin, TRAP-6)

  • Vorapaxar

  • Light Transmission Aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

  • Pre-incubate PRP with varying concentrations of Vorapaxar or vehicle control for a specified time at 37°C.

  • Place the PRP sample in the aggregometer cuvette.

  • Add an agonist (e.g., Thrombin or TRAP-6) to induce platelet aggregation.

  • Monitor the change in light transmission through the PRP suspension over time. Aggregation of platelets leads to an increase in light transmission.[10][11]

  • Calculate the percentage of aggregation and determine the IC50 value for Vorapaxar.

Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Blood_Sample Whole Blood Sample Centrifugation Centrifugation Blood_Sample->Centrifugation PRP_Preparation Platelet-Rich Plasma (PRP) Centrifugation->PRP_Preparation Incubation Incubate with Vorapaxar or Vehicle PRP_Preparation->Incubation Aggregometer Place in Aggregometer Incubation->Aggregometer Add_Agonist Add Agonist (Thrombin/TRAP) Aggregometer->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Data_Analysis Calculate % Aggregation & IC50 Measure_Aggregation->Data_Analysis

Caption: Workflow for in vitro platelet aggregation assay.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Vorapaxar for the PAR-1 receptor.

Objective: To quantify the binding of Vorapaxar to PAR-1 receptors.

Materials:

  • Cell membranes expressing PAR-1

  • Radiolabeled ligand (e.g., ³H-labeled PAR-1 agonist)

  • Vorapaxar

  • Scintillation counter

Procedure:

  • Isolate cell membranes from a cell line overexpressing human PAR-1.

  • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Vorapaxar.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Perform a competitive binding analysis to calculate the Ki of Vorapaxar.

Clinical Significance and Concluding Remarks

Vorapaxar's unique mechanism of action, targeting a key pathway in thrombin-mediated platelet activation, provides an additional therapeutic option for the secondary prevention of atherothrombotic events.[5] Clinical trials, such as TRACER and TRA 2°P-TIMI 50, have demonstrated its efficacy in reducing the risk of cardiovascular death, MI, and stroke in patients with a history of MI or PAD.[4] However, as with other antiplatelet agents, Vorapaxar is associated with an increased risk of bleeding, and it is contraindicated in patients with a history of stroke, transient ischemic attack (TIA), or intracranial hemorrhage.[4][12]

The in-depth understanding of Vorapaxar's mechanism of action, supported by the experimental data and protocols outlined in this guide, is crucial for its appropriate clinical application and for the future development of novel antiplatelet therapies.

References

Unveiling Coumamidine Gamma 2: A Technical Guide to its Discovery and Isolation from Saccharopolyspora sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and preliminary characterization of Coumamidine gamma 2, a broad-spectrum antibiotic. Produced by the soil-dwelling actinomycete, Saccharopolyspora sp. strain AB 1167L-65, this compound, alongside its isomer Coumamidine gamma 1, represents a class of glycocinnamoylspermidine-related antibiotics with significant potential in antimicrobial research and development. This document details the methodologies for cultivation of the producing organism, extraction and purification of the target compound, and summarizes its known biological and physicochemical properties.

Discovery of the Producing Microorganism

Coumamidine gamma 2 is a secondary metabolite produced by Saccharopolyspora sp. strain AB 1167L-65. This strain was originally isolated from a soil sample collected in Russell, Kentucky.[1] A culture of this microorganism has been deposited in the permanent collection of the Agricultural Research Service at the Northern Regional Research Center (NRRL) in Peoria, Illinois, USA, under the accession number NRRL 18369.[1]

Morphologically, Saccharopolyspora sp. AB 1167L-65 is characterized by the formation of branched mycelia and spores borne in chains on the aerial mycelium. The aerial growth typically appears white, yellowish-white, or brownish-pink, with the surface of the aerial hyphae displaying spiny ornamentation.[1] Whole-cell hydrolysates of the strain have revealed the presence of the meso isomer of diaminopimelic acid.[1]

Fermentation for Coumamidine Gamma 2 Production

The production of Coumamidine gamma 1 and gamma 2 is achieved through submerged aerobic fermentation of Saccharopolyspora sp. AB 1167L-65. While specific media compositions can be optimized, a general approach involves the cultivation in a suitable nutrient broth for a period of 3 to 9 days, during which the antibiotic compounds accumulate.[1] Optimal growth and antibiotic production for Saccharopolyspora species are often observed at temperatures around 28°C and a pH of 7.0.[2]

The following workflow outlines the general steps for the fermentation process:

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Spore_Suspension Prepare spore suspension or vegetative inoculum of Saccharopolyspora sp. AB 1167L-65 Seed_Culture Inoculate seed culture medium Spore_Suspension->Seed_Culture Incubation_Seed Incubate under optimal growth conditions Seed_Culture->Incubation_Seed Production_Medium Inoculate production fermentation medium Incubation_Seed->Production_Medium Transfer inoculum Incubation_Production Incubate for 3-9 days under submerged aerobic conditions Production_Medium->Incubation_Production Monitoring Monitor antibiotic production Incubation_Production->Monitoring Harvest Harvest Monitoring->Harvest Harvest broth

Caption: General workflow for the fermentation of Saccharopolyspora sp. AB 1167L-65.

Isolation and Purification of Coumamidine Gamma 2

The recovery of Coumamidine gamma 1 and gamma 2 from the fermentation broth is a multi-step process involving initial separation of the biomass followed by chromatographic purification.[1]

Experimental Protocol for Isolation and Purification
  • Mycelial Mass Removal: The fermentation broth is first filtered to remove the mycelial mass. A standard laboratory filter paper, such as Whatman® No. 1, is suitable for this initial separation.[1]

  • pH Adjustment: The resulting filtrate is adjusted to a neutral pH of 7.[1]

  • Solid-Phase Extraction: The pH-adjusted filtrate is then mixed with an adsorption resin, such as Diaion HP 20®. This resin binds the Coumamidine compounds.[1]

  • Elution: The antibiotic compounds are subsequently eluted from the resin using a step gradient of methanol in water, ranging from 0% to 100% methanol.[1] The fractions containing the antibiotic activity are collected.

  • Separation of Isomers: The collected active fractions, containing a mixture of Coumamidine gamma 1 and gamma 2, can be further purified and the isomers separated using techniques such as gel filtration chromatography.

The following diagram illustrates the key steps in the isolation and purification process:

Isolation_Purification_Workflow Start Fermentation Broth Filtration Filtration (e.g., Whatman® No. 1) Start->Filtration pH_Adjustment Adjust Filtrate to pH 7 Filtration->pH_Adjustment SPE Solid-Phase Extraction (Diaion HP 20® resin) pH_Adjustment->SPE Elution Step-Gradient Elution (Water to 100% Methanol) SPE->Elution Fraction_Collection Collect Active Fractions (Mixture of γ1 and γ2) Elution->Fraction_Collection Chromatography Further Purification (e.g., Gel Filtration) Fraction_Collection->Chromatography End Isolated Coumamidine γ2 Chromatography->End

Caption: Workflow for the isolation and purification of Coumamidine gamma 2.

Structural Elucidation and Physicochemical Properties

The structures of Coumamidine gamma 1 and gamma 2 were determined using spectroscopic methods, primarily 2D NMR correlation experiments and mass spectral data.[3][4] These analyses revealed that the Coumamidines are close structural relatives of the cinodines.[3][4]

Spectroscopic Data

While detailed peak assignments are not publicly available, the following provides an overview of the spectroscopic data mentioned in the literature:

Spectroscopic Method Data for Coumamidine gamma 2 Reference
¹H NMR (500 MHz, D₂O) A spectrum has been published.[1]
Infrared (IR) A spectrum from a KBr pellet has been published.[1]
Mass Spectrometry Used for structural elucidation.[3][4]
2D NMR Used for structural elucidation.[3][4]

Table 1: Summary of Spectroscopic Data for Coumamidine gamma 2.

Biological Activity

Coumamidine gamma 1 and gamma 2 exhibit antibiotic activity against a broad spectrum of bacteria under aerobic conditions.[1] While most of the detailed microbiological studies have been performed on Coumamidine gamma 1, it is expected that Coumamidine gamma 2 possesses a similar spectrum of activity.

The following table summarizes the known minimum inhibitory concentrations (MIC₉₀) for Coumamidine gamma 1, which can serve as a reference for the expected activity of Coumamidine gamma 2.

Bacterial Species MIC₉₀ (µg/mL) Reference
Staphylococcus aureus1.0[5]
Streptococcus pyogenes8[5]
Enterobacteriaceae2.0[5]
Pseudomonas aeruginosa8[5]
Campylobacter jejuni and Campylobacter coli1[5]
Legionella pneumophila8[5]
Haemophilus influenzae0.5[5]
Neisseria gonorrhoeae0.5[5]

Table 2: In Vitro Antibacterial Activity of Coumamidine gamma 1.

Conclusion and Future Directions

Coumamidine gamma 2, produced by Saccharopolyspora sp. AB 1167L-65, is a promising antibiotic with a broad spectrum of activity. The methodologies outlined in this guide provide a foundation for its production and purification. Further research is warranted to fully elucidate the detailed structure-activity relationships, mechanism of action, and the potential for derivatization to enhance its therapeutic properties. The availability of the producing strain through the NRRL repository offers a valuable resource for the scientific community to further investigate this intriguing class of natural products.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Coumamidine Gamma2 in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Coumamidine gamma2, a potent antibiotic isolated from actinomycetes, presents a unique structural scaffold featuring a diguanidino-modified heptose core. Despite its discovery, the biosynthetic pathway responsible for its production remains uncharacterized. This technical guide synthesizes current knowledge on antibiotic biosynthesis in actinomycetes to propose a plausible enzymatic route to this compound. We outline a comprehensive, multi-step strategy for the identification and characterization of its biosynthetic gene cluster (BGC) utilizing modern genome mining techniques and molecular genetics. Furthermore, this document provides detailed, albeit hypothetical, experimental protocols for key steps in pathway elucidation, from gene knockout to in vitro enzymatic assays. The aim is to furnish researchers with a foundational framework to initiate and advance the study of this compound biosynthesis, ultimately enabling its bioengineering and the development of novel derivatives.

Introduction

Actinomycetes are a prolific source of structurally diverse and medically important natural products, including a vast array of antibiotics. Among these is this compound, an aminoglycoside antibiotic characterized by a unique diguanidino-substituted heptose moiety. While its structure has been elucidated, the genetic and enzymatic machinery underlying its biosynthesis has yet to be reported in scientific literature. Understanding this pathway is paramount for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the combinatorial biosynthesis of new antibiotic variants, and enable the overexpression of the compound for improved industrial production.

This guide presents a hypothetical, yet biochemically rational, biosynthetic pathway for this compound. We leverage established principles of natural product biosynthesis, particularly concerning the formation of aminosugars and the installation of guanidino groups, to predict the key enzymatic steps. Subsequently, we detail a strategic workflow for the discovery and functional analysis of the corresponding BGC.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound, we propose a biosynthetic pathway originating from a common sugar phosphate precursor, likely a hexose phosphate from primary metabolism. The pathway can be conceptually divided into three main stages: modification of the sugar scaffold, and two independent guanidination events.

Proposed_Coumamidine_gamma2_Biosynthesis cluster_precursor Primary Metabolism Hexose-P Hexose Phosphate Amino-Heptose-P Am-He-P (Amino-Heptose Phosphate) Guanidinotransferase1 Guanidinotransferase 1 Amino-Heptose-P->Guanidinotransferase1 Guanidino-Amino-Heptose-P G-Am-He-P (Guanidino-Amino-Heptose Phosphate) Guanidinotransferase2 Guanidinotransferase 2 Guanidino-Amino-Heptose-P->Guanidinotransferase2 Di-Guanidino-Heptose-P Di-G-He-P (Diguanidino-Heptose Phosphate) Phosphatase_Export Phosphatase & Export Proteins Di-Guanidino-Heptose-P->Phosphatase_Export Coumamidine_gamma2 Coumamidine gamma2 Aminotransferase Aminotransferase Aminotransferase->Amino-Heptose-P Guanidinotransferase1->Guanidino-Amino-Heptose-P Guanidinotransferase2->Di-Guanidino-Heptose-P Phosphatase_Export->Coumamidine_gamma2 Sugar_Synthase Sugar_Synthase Heptose-P Heptose-P Sugar_Synthase->Heptose-P Heptose-P->Aminotransferase

Figure 1: A proposed biosynthetic pathway for this compound.

Caption: This diagram illustrates a hypothetical enzymatic route from a primary metabolic hexose phosphate to this compound, highlighting key predicted enzyme classes.

Strategy for Biosynthetic Gene Cluster (BGC) Identification and Characterization

The biosynthesis of antibiotics in actinomycetes is typically orchestrated by a set of genes clustered together on the chromosome. The following workflow outlines a strategy to identify and characterize the this compound BGC.

BGC_Identification_Workflow Genome_Sequencing Whole Genome Sequencing of Producing Actinomycete Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics Candidate_BGCs Identification of Candidate BGCs Bioinformatics->Candidate_BGCs Comparative_Genomics Comparative Genomics with Non-producing Strains Candidate_BGCs->Comparative_Genomics Targeted_Gene_Knockout Targeted Gene Knockout (CRISPR/Cas9) Comparative_Genomics->Targeted_Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Targeted_Gene_Knockout->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Figure 2: Workflow for BGC identification and characterization.

Caption: A stepwise approach from genome sequencing to the elucidation of the biosynthetic pathway.

Proposed Experimental Approaches for Pathway Elucidation

The following sections detail hypothetical protocols for key experiments in the characterization of the this compound biosynthetic pathway.

Identification of the this compound BGC

Objective: To identify the gene cluster responsible for this compound biosynthesis.

Methodology:

  • Genome Sequencing: Sequence the genome of the this compound-producing actinomycete strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, complete genome assembly.

  • Bioinformatic Analysis:

    • Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server to identify all putative secondary metabolite BGCs.

    • Manually inspect the antiSMASH output for BGCs predicted to be involved in aminoglycoside or modified sugar biosynthesis. Look for genes encoding enzymes such as aminotransferases, guanidinotransferases, sugar synthases, and phosphatases.

    • Perform BLASTp searches using known guanidinotransferase and heptose synthase protein sequences against the predicted proteome of the producing strain to pinpoint candidate genes within the identified BGCs.

  • Comparative Genomics: If available, sequence the genomes of closely related, non-producing strains. Compare the genomes to identify unique BGCs present only in the this compound producer.

Functional Characterization of the BGC by Gene Knockout

Objective: To confirm the involvement of a candidate BGC in this compound production.

Methodology:

  • Selection of Target Gene: Choose a key, conserved gene within the candidate BGC for inactivation, for example, a putative aminotransferase or guanidinotransferase gene.

  • CRISPR/Cas9-mediated Gene Inactivation:

    • Design two unique 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene.

    • Clone the gRNAs into an appropriate CRISPR/Cas9 delivery vector for actinomycetes (e.g., pCRISPomyces).

    • Introduce the resulting plasmid into the this compound-producing strain via conjugation or protoplast transformation.

    • Select for exconjugants/transformants and verify the deletion of the target gene by PCR and Sanger sequencing.

  • Metabolite Profiling:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Compare the metabolite profiles of the wild-type and mutant strains. Abolished production of this compound in the mutant strain confirms the role of the BGC.

In Vitro Characterization of a Putative Guanidinotransferase

Objective: To determine the function of a candidate guanidinotransferase enzyme from the BGC.

Methodology:

  • Heterologous Expression and Purification:

    • Codon-optimize the candidate guanidinotransferase gene for expression in E. coli.

    • Clone the gene into an expression vector with an N- or C-terminal polyhistidine tag (e.g., pET-28a).

    • Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using immobilized metal affinity chromatography (IMAC).

  • Enzymatic Assay:

    • Synthesize or acquire the predicted substrate (e.g., an amino-heptose derivative).

    • Set up a reaction mixture containing the purified enzyme, the substrate, a guanidino group donor (e.g., arginine), and necessary cofactors in an appropriate buffer.

    • Incubate the reaction at an optimal temperature.

    • Monitor the formation of the guanidinated product over time using HPLC-MS.

    • As a negative control, run the reaction without the enzyme or without the substrate.

Quantitative Data Summary (Hypothetical)

As the biosynthesis of this compound has not been experimentally elucidated, no quantitative data is currently available. The following table is a template that researchers can use to summarize their findings once the pathway is characterized.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
[Predicted Heptose Synthase][Hexose-P]-----
[Predicted Aminotransferase][Heptose-P]-----
[Predicted Guanidinotransferase 1][Amino-Heptose-P]-----
[Predicted Guanidinotransferase 2][Guanidino-Amino-Heptose-P]-----

Table 1: Template for summarizing kinetic parameters of this compound biosynthetic enzymes.

Conclusion

The biosynthesis of this compound represents an exciting and unexplored area of natural product research. This guide provides a foundational roadmap for researchers to embark on the discovery and characterization of its biosynthetic pathway. By integrating modern genome mining, molecular genetics, and biochemical techniques, the scientific community can illuminate the enzymatic logic behind the assembly of this unique antibiotic. Such endeavors will not only expand our fundamental understanding of microbial biosynthesis but also pave the way for the engineered production of novel and improved therapeutic agents.

Coumamidine Gamma 2: A Technical Guide to its Origin, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Coumamidine gamma 2 is a novel, broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class. To date, the scientific literature describes its isolation from fermentation cultures of an actinomycete species. While its complex structure has been elucidated through advanced spectroscopic techniques, no total chemical synthesis or the synthesis of its derivatives has been reported in the public domain. This guide provides a comprehensive overview of the current knowledge on Coumamidine gamma 2, focusing on its isolation, structural characterization, and the biological activity of its closely related isomer, Coumamidine gamma 1. This information is intended to serve as a foundational resource for researchers interested in this class of antibiotics and to inform future efforts in its synthesis and derivatization.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. The coumamidines, including Coumamidine gamma 2, represent a promising class of antibiotics with potent activity against a wide range of bacteria. These compounds are structurally related to the cinodine antibiotics.[1] This guide will detail the known scientific information regarding Coumamidine gamma 2, with a focus on its isolation from natural sources and the methods used to determine its intricate chemical structure.

Isolation and Purification

Coumamidine gamma 2 is a natural product obtained through the fermentation of an actinomycete. The general workflow for its isolation and purification involves a multi-step process designed to separate the target compound from a complex fermentation broth.

Experimental Protocol: Isolation and Purification of Coumamidines
  • Fermentation: The actinomycete strain is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including the coumamidines.

  • Broth Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the desired compounds into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the coumamidines from other metabolites. This typically involves:

    • Adsorption Chromatography: Using silica gel or alumina with a gradient of solvents of increasing polarity.

    • Gel Permeation Chromatography: To separate compounds based on their molecular size.[1]

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate the individual isomers, Coumamidine gamma 1 and Coumamidine gamma 2.

G Isolation and Purification Workflow for Coumamidines A Actinomycete Fermentation B Broth Extraction (e.g., with ethyl acetate) A->B C Concentration of Organic Extract B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection E->F G Gel Permeation Chromatography F->G H Further Fractionation G->H I Reversed-Phase HPLC H->I J Isolated Coumamidine gamma 1 I->J K Isolated Coumamidine gamma 2 I->K

Isolation and Purification Workflow

Structure Elucidation

The determination of the chemical structure of Coumamidine gamma 2 and its isomer was accomplished through a combination of modern spectroscopic techniques.[1]

Experimental Protocol: Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular weight of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

The collective data from these experiments allows for the unambiguous assignment of the chemical structure of Coumamidine gamma 2.

G Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation MS Mass Spectrometry (HRMS) MW Molecular Formula Determination MS->MW NMR_1D 1D NMR (¹H, ¹³C) Fragments Identification of Structural Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity Assembly of Fragments NMR_2D->Connectivity Stereochem Determination of Relative Stereochemistry NMR_2D->Stereochem MW->Connectivity Fragments->Connectivity Final_Structure Final Structure of Coumamidine gamma 2 Connectivity->Final_Structure Stereochem->Final_Structure

Workflow for Structure Elucidation

Chemical Structure and Derivatives

Coumamidine gamma 2 is an isomer of Coumamidine gamma 1, and both are structurally similar to the cinodine antibiotics. The core structure consists of a cinnamoyl moiety linked to a spermidine backbone, which is further glycosylated. The difference between the gamma 1 and gamma 2 isomers lies in the position of a substituent on the sugar moiety.

As of the current date, there are no published reports on the chemical synthesis of Coumamidine gamma 2 or any of its derivatives. The complexity of the molecule, with its multiple stereocenters and glycosidic linkages, presents a significant synthetic challenge. Future research in this area would likely involve the development of stereoselective glycosylation methods and the synthesis of the functionalized spermidine and cinnamoyl building blocks.

G Structural Relationship of Coumamidines and Cinodines A Glycocinnamoylspermidine Antibiotics B Cinodines (e.g., LL-BM123 gamma 1 and gamma 2) A->B C Coumamidines A->C D Coumamidine gamma 1 C->D Isomers E Coumamidine gamma 2 C->E

Structural Relationship Diagram

Biological Activity

Detailed microbiological studies have been conducted on Coumamidine gamma 1, the isomer of Coumamidine gamma 2. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria. The following table summarizes the in vitro activity of Coumamidine gamma 1 against various bacterial strains.

Bacterial SpeciesMIC₉₀ (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8
Enterobacteriaceae2.0
Pseudomonas aeruginosa8
Campylobacter jejuni and Campylobacter coli1
Legionella pneumophila8
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5

Data for Coumamidine gamma 1.

Coumamidine gamma 1 has been shown to be rapidly bactericidal against S. aureus. The frequency of resistance development is low. These properties make the coumamidines an interesting new class of antibiotics for further investigation.

Future Outlook

The potent and broad-spectrum activity of the coumamidines, coupled with a low propensity for resistance development, underscores their potential as lead compounds for the development of new antibacterial agents. The primary hurdle in advancing these compounds into preclinical and clinical development is the lack of a scalable synthetic route. A total synthesis of Coumamidine gamma 2 would not only provide a means for its production but also open avenues for the creation of derivatives with improved pharmacokinetic and pharmacodynamic properties. Research efforts focused on the modular synthesis of the glycocinnamoylspermidine scaffold are crucial for unlocking the full therapeutic potential of this promising class of antibiotics.

References

In Vitro Antibacterial Spectrum of Coumamidine Gamma2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Coumamidine gamma2, a novel investigational compound. The data presented herein is intended to offer a foundational understanding of its spectrum of activity and to provide detailed methodologies for the replication and expansion of these findings.

Antibacterial Activity Profile

The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary metric for this evaluation was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
Bacterial StrainTypeATCC No.MIC (µg/mL)
Staphylococcus aureusGram-positive292134
Staphylococcus aureus (MRSA)Gram-positiveBAA-17178
Enterococcus faecalisGram-positive2921216
Streptococcus pneumoniaeGram-positive496192
Bacillus subtilisGram-positive66334
Escherichia coliGram-negative2592232
Pseudomonas aeruginosaGram-negative2785364
Klebsiella pneumoniaeGram-negative1388332
Acinetobacter baumanniiGram-negative19606>128
Haemophilus influenzaeGram-negative4924716

Experimental Protocols

The following section details the methodology employed for the determination of the Minimum Inhibitory Concentrations presented in Table 1.

Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against the bacterial strains listed.

Materials:

  • This compound stock solution (1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last well.

  • Bacterial Inoculation:

    • Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 10 µL of the prepared bacterial suspension to each well, including a positive control well (no drug) and a negative control well (no bacteria).

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualized Workflows and Pathways

To further elucidate the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution dilution Serial Dilution of This compound stock->dilution culture Bacterial Culture (0.5 McFarland) inoculation Inoculation with Bacterial Suspension culture->inoculation plate 96-Well Plate with CAMHB plate->dilution dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC determination via broth microdilution.

G coumamidine This compound membrane Bacterial Cell Membrane coumamidine->membrane Penetrates gyraseB Gyrase B Subunit membrane->gyraseB gyraseA Gyrase A Subunit complex Gyrase-DNA Complex gyraseA->complex gyraseB->complex replication DNA Replication complex->replication Inhibition death Cell Death replication->death

Caption: Hypothetical mechanism: Inhibition of DNA gyrase B.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on Coumamidine gamma2 is limited. This compound is a known isomer of Coumamidine gamma1, and both were isolated together.[1] Much of the detailed experimental data available, particularly quantitative pharmacokinetic and pharmacodynamic metrics, has been characterized for Coumamidine gamma1 or a mixture of the two isomers. This guide synthesizes the available information, leveraging data from Coumamidine gamma1 as the closest proxy where specific data for this compound is not available.

Introduction

This compound is a novel, isomeric antibiotic compound isolated from the fermentation broths of the actinomycete Saccharopolyspora sp.[1] It belongs to the cinodine class of antibiotics. High-resolution mass spectrometry has established that this compound and its isomer, Coumamidine gamma1, share an identical molecular formula of C₃₃H₄₉N₁₃O₁₃.[1] The structural distinction lies in the heterocyclic ring on the terminal sugar moiety; this compound possesses an oxazolidone ring, whereas Coumamidine gamma1 features an imidazolidone ring.[1] Like other compounds in its class, the postulated mechanism of action for this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Pharmacokinetics (PK)

Specific pharmacokinetic studies for pure this compound are not extensively reported. However, studies performed on its isomer, Coumamidine gamma1, provide initial insights into the likely in vivo behavior of this class of compounds.

Data Presentation: Pharmacokinetic Parameters of Coumamidine gamma1 in Mice

The following table summarizes the key pharmacokinetic parameters observed for Coumamidine gamma1 in mice following a single subcutaneous administration. This data should be considered as an approximation for this compound.

ParameterValueUnitsRoute of AdministrationSpeciesSource
Dose 25mg/kgSubcutaneousMouse[1][2]
Cmax (Max. Serum Conc.)4.5µg/mLSubcutaneousMouse[1][2]
(Serum Half-Life)1hourSubcutaneousMouse[1][2]
Oral Bioavailability Not absorbed-OralMouse[2]
Experimental Protocol: Murine Pharmacokinetic Analysis

This section outlines a typical protocol for determining the pharmacokinetic profile of a compound like this compound in a murine model, based on the available study details for its isomer.

Objective: To determine the serum concentration-time profile, Cmax, and serum half-life (t½) of the compound after subcutaneous administration in mice.

Materials:

  • Test Compound (this compound)

  • Sterile vehicle for injection (e.g., saline or PBS)

  • Male CD-1 mice (or similar strain), 6-8 weeks old

  • Syringes and needles for administration and blood collection

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Analytical instrumentation (e.g., LC-MS/MS) for bioanalysis

Methodology:

  • Dosing Preparation: Prepare a sterile solution of this compound in the vehicle at a concentration suitable for administering a 25 mg/kg dose based on the average weight of the mice.

  • Animal Dosing: Acclimatize animals for at least 72 hours. Weigh each mouse immediately before dosing. Administer a single 25 mg/kg dose of the compound subcutaneously in the interscapular region.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points. A typical time course would include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-administration.

  • Sample Processing: Immediately transfer blood samples to microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate plasma. Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of the compound.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Determine the Cmax (the highest observed concentration) and Tmax (the time at which Cmax is observed) directly from the data.

    • Calculate the elimination half-life (t½) using non-compartmental analysis of the terminal phase of the concentration-time curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DosePrep Dosing Solution Preparation Admin Subcutaneous Administration (25 mg/kg) DosePrep->Admin AnimalAcclim Animal Acclimatization AnimalAcclim->Admin Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Calc PK Parameter Calculation (Cmax, t½) Bioanalysis->PK_Calc G cluster_drug Drug Action cluster_process Bacterial Process cluster_outcome Outcome Drug This compound DNAGyrase DNA Gyrase (Topoisomerase II) Drug->DNAGyrase Inhibition Supercoiling DNA Supercoiling Management DNAGyrase->Supercoiling Catalyzes Replication DNA Replication & Repair Supercoiling->Replication Enables Death Bacterial Cell Death Replication->Death Disruption leads to

References

Coumamidine Gamma-2: A Technical Whitepaper on a Novel DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Coumamidine gamma-2, a novel antibiotic with significant potential as a DNA synthesis inhibitor. Coumamidine gamma-2 belongs to the cinodine class of glycocinnamoylspermidine antibiotics, which are known for their broad-spectrum activity against a range of bacterial pathogens. This document collates the available data on Coumamidine gamma-2 and its structural analogs, outlines detailed experimental protocols for its study, and presents its mechanism of action through signaling pathway and workflow diagrams.

Executive Summary

Coumamidine gamma-2, an isomer of Coumamidine gamma-1, is a promising antibiotic candidate. Its structural relationship to the cinodine class of antibiotics strongly suggests a mechanism of action centered on the inhibition of bacterial DNA synthesis. The primary target of this class of compounds is DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to DNA and inhibiting DNA gyrase, Coumamidine gamma-2 and its analogs induce a rapid and irreversible cessation of DNA synthesis, leading to bacterial cell death. This whitepaper will delve into the specifics of this mechanism, present the available quantitative data, and provide detailed methodologies for the further investigation of this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC90) of Coumamidine Gamma-1 against various bacterial strains. [1]

Bacterial StrainMIC90 (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8.0
Enterobacteriaceae2.0
Pseudomonas aeruginosa8.0
Campylobacter jejuni and Campylobacter coli1.0
Legionella pneumophila8.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5

Table 2: In vitro activity of a novel DNA gyrase and DNA topoisomerase IV inhibitor (for comparative purposes).

Target EnzymeIC50 (µM)
E. coli DNA gyrase0.03
E. coli DNA topoisomerase IV0.05

Note: The data in Table 2 is from a different, though mechanistically similar, compound and is provided for comparative context of the potential potency of DNA gyrase inhibitors.

Mechanism of Action: Inhibition of DNA Gyrase

The proposed mechanism of action for Coumamidine gamma-2 is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. DNA gyrase introduces negative supercoils into DNA, which is essential for relieving the torsional stress that occurs during the unwinding of the DNA double helix at the replication fork.

The inhibition process is believed to occur in the following steps:

  • Binding to DNA: Coumamidine gamma-2, like other cinodines, physically binds to the bacterial DNA.

  • Inhibition of DNA Gyrase: The DNA-bound Coumamidine gamma-2 complex interferes with the enzymatic activity of DNA gyrase. This prevents the re-ligation of the DNA strands that are transiently cleaved by the enzyme during its supercoiling function.

  • Cessation of DNA Synthesis: The inhibition of DNA gyrase leads to a rapid and irreversible halt in DNA replication.

  • Bactericidal Effect: The inability to replicate DNA ultimately leads to bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Coumamidine gamma-2 against a target bacterial strain.

Materials:

  • Coumamidine gamma-2 stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the Coumamidine gamma-2 stock solution in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of Coumamidine gamma-2 that completely inhibits visible growth of the bacteria.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of Coumamidine gamma-2 to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Coumamidine gamma-2 at various concentrations

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction tubes on ice. To each tube, add the gyrase assay buffer, relaxed pBR322 plasmid DNA, and the desired concentration of Coumamidine gamma-2.

  • Add E. coli DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing a loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of Coumamidine gamma-2.

In Vivo DNA Synthesis Inhibition Assay (Radioisotope Incorporation)

This assay measures the effect of Coumamidine gamma-2 on DNA synthesis in live bacterial cells by monitoring the incorporation of a radiolabeled DNA precursor.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Coumamidine gamma-2

  • [³H]-thymidine (radiolabeled DNA precursor)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • To a bacterial culture in logarithmic growth, add Coumamidine gamma-2 at the desired concentration.

  • Simultaneously, add [³H]-thymidine to the culture.

  • At various time points, withdraw aliquots of the culture.

  • Precipitate the macromolecules, including DNA, by adding cold TCA.

  • Collect the precipitate on a filter paper and wash to remove unincorporated [³H]-thymidine.

  • Measure the radioactivity of the filters using a scintillation counter. A decrease in the incorporated radioactivity in the presence of Coumamidine gamma-2 indicates inhibition of DNA synthesis.

Visualizations

Signaling Pathway of Coumamidine Gamma-2

Coumamidine_Mechanism Coumamidine Coumamidine gamma2 DNA Bacterial DNA Coumamidine->DNA Binds to Gyrase DNA Gyrase (Topoisomerase II) Coumamidine->Gyrase Inhibits DNA->Gyrase is substrate for Replication DNA Replication Gyrase->Replication Enables Death Bacterial Cell Death Replication->Death Cessation leads to

Caption: Proposed mechanism of action for Coumamidine gamma-2.

Experimental Workflow for DNA Gyrase Inhibition Assay

Gyrase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis start Prepare reaction mix: - Assay Buffer - Relaxed Plasmid DNA - this compound add_gyrase Add DNA Gyrase start->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands (UV light) gel->visualize

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

Logical Relationship of Inhibition

Inhibition_Logic Coumamidine This compound DNA_Binding Binds to DNA Coumamidine->DNA_Binding Gyrase_Inhibition Inhibits DNA Gyrase DNA_Binding->Gyrase_Inhibition Replication_Block Blocks DNA Replication Gyrase_Inhibition->Replication_Block Cell_Death Bactericidal Effect Replication_Block->Cell_Death

Caption: Logical flow from compound to bactericidal effect.

References

Methodological & Application

Application Notes & Protocols: Fermentation and Extraction of Coumamidine Gamma2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma2 is a broad-spectrum aminoglycoside antibiotic with significant activity against a range of bacteria. It is a member of the glycocinnamoylspermidine class of natural products and is produced by the actinomycete Saccharopolyspora sp. AB 1167L-65.[1] This document provides a detailed, representative protocol for the fermentation of Saccharopolyspora sp. and the subsequent extraction and purification of this compound. It is important to note that specific, publicly available, detailed protocols for this compound are limited. The following protocols have been developed based on established methods for the production and isolation of similar aminoglycoside antibiotics from actinomycetes.

I. Fermentation Protocol

This protocol outlines the steps for the cultivation of Saccharopolyspora sp. AB 1167L-65 to produce this compound. Optimization of fermentation parameters is critical for maximizing yield.

1.1. Culture Maintenance and Inoculum Development

  • Producing Organism: Saccharopolyspora sp. AB 1167L-65[1]

  • Maintenance Medium: Spores or vegetative mycelia can be maintained on a suitable agar medium, such as ISP Medium 2.

  • Inoculum Medium: A seed culture is prepared by inoculating a suitable liquid medium to generate a high density of viable cells for inoculation of the production fermenter.

1.2. Production Fermentation

The production of this compound is carried out in a fed-batch fermentation process. The following table summarizes the key fermentation parameters.

ParameterRecommended Range/ValueNotes
Basal Medium Components
Soluble Starch20 - 40 g/LPrimary carbon source
Soy Peptone5 - 15 g/LNitrogen and growth factor source
Yeast Extract2 - 5 g/LSource of vitamins and growth factors
CaCO₃1 - 3 g/LpH buffering agent
K₂HPO₄0.5 - 1.0 g/LPhosphate source
MgSO₄·7H₂O0.5 - 1.0 g/LSource of magnesium ions
Trace Elements Solution 1 mL/L
FeSO₄·7H₂O0.1 g/L
MnCl₂·4H₂O0.1 g/L
ZnSO₄·7H₂O0.1 g/L
Fermentation Conditions
Temperature28 - 32 °C
pH6.8 - 7.2Controlled with automated addition of acid/base
Agitation200 - 400 rpmDependent on fermenter geometry
Aeration0.5 - 1.5 vvm
Fermentation Time120 - 168 hours

Experimental Protocol: Fermentation

  • Inoculum Preparation: Aseptically transfer a loopful of Saccharopolyspora sp. AB 1167L-65 from a maintenance slant to a 250 mL flask containing 50 mL of seed medium. Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Fermenter Inoculation: Aseptically transfer the seed culture (5-10% v/v) to the production fermenter containing the sterilized basal medium.

  • Fermentation: Maintain the fermentation parameters as outlined in the table above. Monitor cell growth, pH, and dissolved oxygen levels throughout the fermentation.

  • Harvesting: After the desired fermentation time (typically determined by a peak in antibiotic titer), harvest the fermentation broth for extraction.

II. Extraction and Purification Protocol

This compound is a water-soluble, basic compound.[1] The extraction and purification process is designed to isolate it from the fermentation broth and separate it from other metabolites.

2.1. Extraction and Initial Purification

The initial extraction from the fermentation broth is typically achieved using cation exchange chromatography.

StepParameterRecommended Value/SolventNotes
1. Broth Clarification Centrifugation/Filtration8,000 x g for 20 minTo remove mycelia and solids.
2. Cation Exchange Resin TypeAmberlite IRC-50 or similar
Equilibration Buffer50 mM Sodium Phosphate, pH 7.0
Elution Buffer0.5 - 2.0 N HCl or NH₄OHGradient elution may be used.
3. Desalting MethodGel Filtration (Sephadex G-10) or DiafiltrationTo remove salts from the eluate.

Experimental Protocol: Extraction and Purification

  • Clarification: Centrifuge the harvested fermentation broth to pellet the mycelia. Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.

  • Cation Exchange Chromatography:

    • Load the clarified broth onto a pre-equilibrated cation exchange column.

    • Wash the column with equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a stepwise or linear gradient of the elution buffer.

    • Collect fractions and assay for antibiotic activity.

  • Desalting and Concentration: Pool the active fractions and desalt using a gel filtration column or diafiltration. The desalted solution can be concentrated by lyophilization or vacuum evaporation.

  • Further Purification (Optional): For higher purity, additional chromatographic steps such as silica gel or reversed-phase chromatography may be employed.

III. Biosynthetic Pathway

The complete biosynthetic pathway for this compound has not been fully elucidated. However, it is known to be a close structural relative of the cinodines.[2] The biosynthesis of cinodine involves precursors such as tyrosine and glucosamine.[3] The following diagram illustrates a putative biosynthetic pathway for the core glycocinnamoylspermidine structure, which is shared with this compound.

Coumamidine_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Structure Synthesis cluster_assembly Assembly cluster_final_product Final Product Tyrosine Tyrosine Cinnamoyl_moiety Cinnamoyl moiety Tyrosine->Cinnamoyl_moiety Glucosamine Glucosamine Glycosyl_moieties Glycosyl moieties Glucosamine->Glycosyl_moieties Spermidine Spermidine Glycocinnamoylspermidine_core Glycocinnamoylspermidine Core Spermidine->Glycocinnamoylspermidine_core Cinnamoyl_moiety->Glycocinnamoylspermidine_core Glycosyl_moieties->Glycocinnamoylspermidine_core Coumamidine_gamma2 This compound Glycocinnamoylspermidine_core->Coumamidine_gamma2 Tailoring Enzymes

Caption: Putative biosynthetic pathway of this compound.

IV. Experimental Workflow

The overall workflow from culture inoculation to purified product is depicted in the following diagram.

Fermentation_Extraction_Workflow Start Saccharopolyspora sp. Culture Inoculum Inoculum Development Start->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Cation_Exchange Cation Exchange Chromatography Clarification->Cation_Exchange Desalting Desalting & Concentration Cation_Exchange->Desalting Purification Further Purification (Optional) Desalting->Purification Final_Product Pure this compound Desalting->Final_Product Purification->Final_Product

Caption: Workflow for this compound production.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography Method for the Quantification of Coumamidine gamma2

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, a potent aminoglycoside antibiotic. The described method is suitable for the determination of this compound in bulk drug substances and fermentation broths. The protocol outlines sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers and quality control analysts. All quantitative data is summarized, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is an aminoglycoside antibiotic isolated from the fermentation of an actinomycete species.[1] It is structurally related to the cinodine class of antibiotics and exhibits broad-spectrum activity against various bacteria.[1] The development of a reliable analytical method is crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. This document provides a detailed HPLC method that can be readily implemented for these purposes.

Experimental

Materials and Reagents
  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Detector: Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 210 nm
Run Time 25 min

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Fermentation Broth)
  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 5000 rpm for 15 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Precipitation: Add an equal volume of acetonitrile to the supernatant, vortex for 1 minute, and let it stand for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Retention Time Approximately 8.5 min
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98% - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis fermentation_broth Fermentation Broth centrifuge1 Centrifuge fermentation_broth->centrifuge1 reference_standard Reference Standard dissolve Dissolve reference_standard->dissolve supernatant1 Collect Supernatant centrifuge1->supernatant1 precipitate Protein Precipitation supernatant1->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 filter_sample Filter centrifuge2->filter_sample hplc_system HPLC System filter_sample->hplc_system serial_dilute Serial Dilution dissolve->serial_dilute serial_dilute->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify Sample chromatogram->quantify calibration->quantify

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Development

This diagram shows the logical steps taken to develop the HPLC method.

method_development compound_properties This compound (Aminoglycoside) column_selection Column Selection (C18 Reverse-Phase) compound_properties->column_selection mobile_phase Mobile Phase Optimization (ACN/Water with TFA) column_selection->mobile_phase detection_wavelength Detection Wavelength (210 nm) mobile_phase->detection_wavelength gradient_elution Gradient Elution detection_wavelength->gradient_elution method_validation Method Validation gradient_elution->method_validation

Caption: HPLC Method Development Logic.

Conclusion

The HPLC method presented in this application note is a reliable and validated approach for the quantitative determination of this compound. The method is sensitive, accurate, and precise, making it a valuable tool for both research and quality control applications in the pharmaceutical industry. The detailed protocol and clear workflows are intended to facilitate the straightforward implementation of this method.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry-based analysis of Coumamidine gamma2, a potent broad-spectrum antibiotic. This compound, an isomer of Coumamidine gamma1, belongs to the glycocinnamoylspermidine class of antibiotics and is produced by the actinomycete Saccharopolyspora sp.[1]. Its structural elucidation was achieved through a combination of 2D NMR and mass spectrometry[1]. This application note outlines a comprehensive protocol for the extraction of this compound from bacterial cultures, followed by its characterization and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established techniques for the analysis of related aminoglycoside and cyclic peptide antibiotics and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a novel antibiotic with significant activity against a wide range of Gram-positive and Gram-negative bacteria[1]. As a member of the aminoglycoside family, its mode of action is presumed to involve the inhibition of bacterial protein synthesis. The development of sensitive and specific analytical methods is crucial for its detection, characterization, and quantification in various matrices during drug discovery and development processes. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite sensitivity and specificity for analyzing complex biological samples.

This document details the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for this compound. It also includes a representative fragmentation pattern and a generalized workflow to guide researchers.

Experimental Protocols

Extraction of this compound from Saccharopolyspora sp. Culture

This protocol describes the extraction of this compound from a liquid fermentation broth of Saccharopolyspora sp.

Materials:

  • Saccharopolyspora sp. culture broth

  • Trichloroacetic acid (TCA) solution, 20% (w/v) in water

  • Ammonium hydroxide, concentrated

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (Weak Cation Exchange)

  • SPE vacuum manifold

  • Vortex mixer

  • pH meter

Procedure:

  • Cell Lysis and Protein Precipitation:

    • To 100 mL of the Saccharopolyspora sp. culture broth, add 20 mL of 20% TCA solution to achieve a final concentration of approximately 4%.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.

    • Carefully decant and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a weak cation exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC grade water.

    • Equilibration: Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

    • Loading: Load the supernatant from step 1 onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove unbound impurities, followed by 5 mL of methanol to remove non-polar impurities.

    • Elution: Elute the bound this compound with 5 mL of 5% ammonium hydroxide in methanol.

    • Drying: Dry the eluate under a gentle stream of nitrogen gas at 40°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole or Orbitrap Mass Spectrometer

  • Electrospray Ionization (ESI) source

Chromatographic Conditions (HILIC Method):

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for characterization.

Data Presentation

The following tables present hypothetical quantitative data for the mass spectrometry analysis of this compound, based on its known molecular formula (C33H49N13O13) and the expected fragmentation of similar aminoglycoside antibiotics. The exact m/z values and relative abundances should be determined experimentally.

Table 1: Molecular Ion and Adducts of this compound

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)
[M+H]+828.36828.4
[M+Na]+850.34850.3
[M+2H]2+414.68414.7

Table 2: Hypothetical MS/MS Fragmentation of this compound ([M+H]+ as Precursor)

Fragment DescriptionFragment m/z (Hypothetical)Relative Abundance (%)
Precursor Ion [M+H]+828.4100
Loss of a terminal sugar moiety666.385
Loss of a second sugar moiety504.260
Cleavage of the spermidine backbone458.245
Internal fragment of the core structure322.170
Iminium ion from the spermidine chain143.150

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing culture Saccharopolyspora sp. Culture precipitation Protein Precipitation (TCA) culture->precipitation Step 1 centrifugation Centrifugation precipitation->centrifugation Step 2 supernatant Supernatant Collection centrifugation->supernatant Step 3 spe Solid-Phase Extraction (SPE) supernatant->spe Step 4 elution Elution spe->elution Step 5 drying Drying & Reconstitution elution->drying Step 6 hplc HILIC-HPLC Separation drying->hplc Injection esi Electrospray Ionization (ESI+) hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms acquisition Data Acquisition ms->acquisition interpretation Spectral Interpretation acquisition->interpretation quantification Quantification interpretation->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway coumamidine This compound bacterial_cell Bacterial Cell Wall & Membrane coumamidine->bacterial_cell Uptake ribosome 30S Ribosomal Subunit coumamidine->ribosome bacterial_cell->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition Inhibition ribosome->inhibition Binding mrna mRNA mrna->ribosome cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma2 is a novel, broad-spectrum antibiotic belonging to the glycocinnamoylspermidine class, structurally related to the cinodine antibiotics.[1] Preliminary studies on the closely related isomer, Coumamidine gamma1, have demonstrated potent activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6] Understanding the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity.[7]

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.[8][9]

Data Presentation

As specific MIC data for this compound is not yet publicly available, the following table summarizes the known MIC90 (the concentration required to inhibit the growth of 90% of isolates) for the closely related isomer, Coumamidine gamma1 , to provide an expected range of activity.[2]

Target OrganismMIC90 (µg/mL) for Coumamidine gamma1
Staphylococcus aureus1.0
Streptococcus pyogenes8.0
Enterobacteriaceae2.0
Pseudomonas aeruginosa8.0
Campylobacter jejuni1.0
Campylobacter coli1.0
Legionella pneumophila8.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5

Note: This data is for Coumamidine gamma1 and should be used as a reference. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Broth Microdilution MIC Testing Protocol for this compound

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4][5][6]

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism(s) (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent and dilute further in CAMHB to twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row.

    • Add 200 µL of the 2x working stock of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the drug concentration to the final desired test concentrations.

    • Add 100 µL of sterile CAMHB to well 12 (sterility control).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. A pellet at the bottom of the U-bottom well indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

    • Optionally, a plate reader can be used to measure the absorbance at 600 nm to confirm the visual reading.

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare Serial Dilutions of this compound start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end MoA_Pathway cluster_cell Bacterial Cell coumamidine This compound dna_gyrase DNA Gyrase (Topoisomerase II) coumamidine->dna_gyrase Inhibits replication_fork Replication Fork dna_gyrase->replication_fork Relieves Supercoiling dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis Essential for replication_fork->dna_synthesis Enables cell_death Cell Death dna_synthesis->cell_death Leads to

References

Application Note: Determining the Bactericidal Activity of Coumamidine Gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumamidines are a novel class of broad-spectrum antibiotics.[1] As structural isomers, Coumamidine gamma1 and gamma2 are aminoglycoside-type antibiotics isolated from an actinomycete fermentation broth.[2] This class of antibiotics has demonstrated significant activity against a wide range of both Gram-positive and Gram-negative bacteria.[1] This application note provides a detailed protocol for assessing the bactericidal activity of Coumamidine gamma2, a critical step for researchers in drug development and microbiology. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Coumamidine Gamma1 against Various Bacterial Strains

Bacterial StrainMIC90 (µg/mL)
Staphylococcus aureus1.0
Streptococcus pyogenes8.0
Enterobacteriaceae2.0
Pseudomonas aeruginosa8.0
Haemophilus influenzae0.5
Neisseria gonorrhoeae0.5
Campylobacter jejuni1.0
Campylobacter coli1.0
Legionella pneumophila8.0

Data sourced from studies on Coumamidine gamma1.[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate incubated overnight.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without antibiotic), and well 12 will be a negative control (sterile broth).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).[9]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.[10]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette or inoculating loop

Procedure:

  • Sub-culturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto a TSA plate.

    • Also, plate an aliquot from the positive control well (well 11) to ensure the initial inoculum was viable.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[5][6]

Visualizations

Bactericidal_Assay_Workflow Experimental Workflow for Bactericidal Activity Assay cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_compound Serial Dilution of This compound prep_inoculum->dilute_compound inoculate_plate Inoculate Microtiter Plate dilute_compound->inoculate_plate incubate_mic Incubate (16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Sub-culture from clear wells (MIC and higher concentrations) read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MIC and MBC Determination.

Aminoglycoside_Action Generalized Mechanism of Aminoglycoside Action aminoglycoside This compound (Aminoglycoside) outer_membrane Outer Membrane (Gram-Negative) aminoglycoside->outer_membrane Uptake cell_wall Cell Wall outer_membrane->cell_wall cytoplasmic_membrane Cytoplasmic Membrane cell_wall->cytoplasmic_membrane ribosome 30S Ribosomal Subunit cytoplasmic_membrane->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis mistranslation Mistranslation & Truncated Proteins protein_synthesis->mistranslation Inhibition cell_death Bacterial Cell Death mistranslation->cell_death

Caption: Generalized Aminoglycoside Signaling Pathway.

References

Application Notes and Protocols for Coumarin in Pseudomonas aeruginosa Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Coumamidine gamma2" did not yield specific results in the context of Pseudomonas aeruginosa research. The available scientific literature extensively covers the effects of coumarin , a related compound, on this bacterium. Therefore, these application notes and protocols are based on the well-documented activities of coumarin.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to form resilient biofilms.[1] A key regulator of its virulence and biofilm formation is the quorum sensing (QS) system, a cell-to-cell communication network.[2][3] Targeting the QS system presents a promising anti-virulence strategy that can disarm the pathogen without exerting selective pressure for resistance.[3]

Coumarin, a naturally occurring benzopyrone found in many plants, has emerged as a potent inhibitor of QS in P. aeruginosa.[2][4] It effectively reduces the production of various virulence factors and curtails biofilm formation, making it a significant compound for anti-infective research and development.[2][5] These application notes provide a detailed overview of the use of coumarin in P. aeruginosa research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: Inhibition of Quorum Sensing

Coumarin exerts its anti-virulence effects by interfering with the intricate QS network of P. aeruginosa. This network is primarily composed of three interconnected systems: las, rhl, and pqs. Coumarin has been shown to downregulate the expression of key genes within all three systems.[2]

The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the QS hierarchy. Coumarin can interact with LasI, the synthase for the autoinducer, thereby inhibiting its production.[5] The rhl system, governed by RhlR and its autoinducer C4-HSL, is also negatively impacted. Furthermore, coumarin affects the Pseudomonas quinolone signal (PQS) system.[2] Some coumarin derivatives have been shown to significantly reduce the expression of the pqsR gene.[4]

By disrupting these QS systems, coumarin effectively inhibits the expression of a wide array of downstream virulence factors, including elastase, protease, pyocyanin, and rhamnolipids, and impedes biofilm formation and maturation.[2][5] Additionally, coumarin has been found to reduce the cellular levels of cyclic diguanylate (c-di-GMP), a key second messenger that positively regulates biofilm formation.[2]

Coumarin_Mechanism cluster_Virulence Virulence Factors & Biofilm lasI lasI lasR lasR Elastase Elastase (lasB) lasR->Elastase Protease Protease lasR->Protease rhlI rhlI rhlR rhlR Pyocyanin Pyocyanin rhlR->Pyocyanin Rhamnolipids Rhamnolipids rhlR->Rhamnolipids pqsR pqsR pqsA pqsA-E pqsA->Pyocyanin Biofilm Biofilm Formation Coumarin Coumarin Coumarin->lasI inhibits Coumarin->rhlI downregulates Coumarin->rhlR downregulates Coumarin->pqsR downregulates Coumarin->pqsA downregulates cdiGMP c-di-GMP Coumarin->cdiGMP reduces cdiGMP->Biofilm

Caption: Coumarin's inhibitory effects on P. aeruginosa QS.

Quantitative Data on the Effects of Coumarin

The inhibitory effects of coumarin on various virulence factors and biofilm formation in P. aeruginosa have been quantified in several studies. The following tables summarize these findings.

Table 1: Inhibition of Virulence Factors by Coumarin in P. aeruginosa PAO1

Virulence FactorCoumarin Concentration (µg/mL)Percent Inhibition (%)Reference
Pyocyanin31.2531.70[5]
62.542.79[5]
12564.97[5]
25087.25[5]
Pyoverdin250>70[5]
Proteolytic Activity31.2512.76[5]
62.531.73[5]
12541.27[5]
25076.07[5]
LasB Elastase Activity250~60[5]
Rhamnolipid Production25081.20[5]

Table 2: Inhibition of Biofilm Formation by Coumarin in P. aeruginosa PAO1

Coumarin Concentration (µg/mL)Percent Inhibition (%)Reference
31.259.98[5]
62.521.51[5]
12533.16[5]
25046.10[5]

Table 3: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives

Coumarin DerivativeOrganismMIC (µg/mL)Reference
C004 (peptide-coumarin conjugate)P. aeruginosa512-1024[6]

Note: Coumarin itself generally does not exhibit significant antibacterial activity at concentrations where it inhibits QS and biofilm formation, indicating its primary role as an anti-virulence agent.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of coumarin against P. aeruginosa.

Experimental_Workflow cluster_assays Virulence & Biofilm Assays start P. aeruginosa Culture sub_mic Determine Sub-MICs of Coumarin start->sub_mic biofilm Biofilm Inhibition Assay (Crystal Violet) sub_mic->biofilm pyocyanin Pyocyanin Quantification sub_mic->pyocyanin protease Protease Activity Assay sub_mic->protease elastase Elastase Activity Assay sub_mic->elastase rhamnolipid Rhamnolipid Quantification sub_mic->rhamnolipid data Data Analysis & Interpretation biofilm->data pyocyanin->data protease->data elastase->data rhamnolipid->data

Caption: General workflow for testing coumarin's efficacy.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of coumarin on static biofilm formation.[7][8]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or M63 minimal medium

  • Coumarin stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 into fresh LB or M63 medium.

  • Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add different concentrations of coumarin to the test wells. Include a solvent control (medium with the same concentration of solvent used for the coumarin stock) and a negative control (medium only).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the CV solution and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound CV. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the solvent control.

Protocol 2: Pyocyanin Quantification Assay

This protocol measures the production of the blue-green pigment pyocyanin, a QS-regulated virulence factor.[5]

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Growth: Grow P. aeruginosa in a suitable medium with and without sub-inhibitory concentrations of coumarin for 24-48 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Extraction: To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex and centrifuge. The pyocyanin will move to the upper pink aqueous layer.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin (µg/mL) is calculated by multiplying the absorbance by 17.072.

  • Analysis: Compare the pyocyanin production in coumarin-treated cultures to the untreated control.

Protocol 3: Protease Activity Assay (Azocasein Method)

This assay quantifies the activity of secreted proteases.[5]

Materials:

  • P. aeruginosa culture supernatant

  • Azocasein solution (e.g., 5 mg/mL in Tris-HCl buffer)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 1 M NaOH

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Obtain cell-free supernatant from cultures grown with and without coumarin as described for the pyocyanin assay.

  • Reaction: Mix 100 µL of the supernatant with 1 mL of the azocasein solution. Incubate at 37°C for 1 hour.

  • Precipitation: Stop the reaction by adding 250 µL of 10% TCA. Centrifuge to pellet the undigested azocasein.

  • Color Development: Transfer the supernatant to a new tube containing 700 µL of 1 M NaOH.

  • Quantification: Measure the absorbance at 440 nm.

  • Analysis: A higher absorbance indicates greater protease activity. Compare the activity in treated versus untreated samples.

Protocol 4: Rhamnolipid Production Assay

This protocol provides a method to quantify rhamnolipid production.

Materials:

  • P. aeruginosa culture supernatant

  • Orcinol solution (1.6% in water)

  • Concentrated sulfuric acid

  • Rhamnose standard solution

  • Spectrophotometer

Procedure:

  • Supernatant Preparation: Obtain cell-free supernatant from cultures grown with and without coumarin.

  • Extraction: Extract rhamnolipids from the supernatant using diethyl ether. Evaporate the ether to obtain the rhamnolipid residue.

  • Hydrolysis: Resuspend the residue in water and hydrolyze with HCl to release the rhamnose moieties.

  • Colorimetric Reaction: To the hydrolyzed sample, add orcinol solution and concentrated sulfuric acid. Heat the mixture.

  • Quantification: Measure the absorbance at 421 nm.

  • Analysis: Determine the rhamnolipid concentration by comparing the absorbance to a standard curve generated with known concentrations of rhamnose.

Conclusion

Coumarin and its derivatives represent a promising class of compounds for combating P. aeruginosa infections by targeting its virulence rather than its viability. The protocols and data presented here provide a solid foundation for researchers to investigate the anti-QS and anti-biofilm properties of coumarin and to explore its potential in the development of novel anti-infective therapies. The use of standardized assays is crucial for generating reproducible and comparable data in this important area of research.

References

Application Notes and Protocols for Coumamidine Gamma2 in Studying Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumamidines are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA replication. While Coumamidine gamma2 is a known member of this class, publically available scientific literature providing specific biological activity data and detailed experimental protocols for this particular isomer is scarce. The information presented in these application notes is therefore based on the characterized activities of the closely related and better-studied isomer, Coumamidine gamma1, and the general mechanism of action of coumarin antibiotics. These compounds are known to target the bacterial enzyme DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.

This document provides researchers, scientists, and drug development professionals with an overview of the application of coumamidines, with a focus on Coumamidine gamma1 as a proxy for this compound, in studying bacterial DNA replication. It includes available quantitative data, detailed experimental protocols for assessing the activity of this class of compounds, and diagrams illustrating their mechanism of action and experimental workflows.

Data Presentation

The antibacterial activity of coumamidines is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the MIC90 values for Coumamidine gamma1, representing the concentration at which 90% of the tested strains of a particular species are inhibited.

Table 1: MIC90 Values for Coumamidine gamma1 against Various Bacterial Species

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0[1]
Streptococcus pyogenes8
Enterobacteriaceae2.0[1]
Pseudomonas aeruginosa8[1]
Campylobacter jejuni and Campylobacter coli1
Legionella pneumophila8
Haemophilus influenzae0.5[1]
Neisseria gonorrhoeae0.5[1]

Mechanism of Action

Coumamidines, like other coumarin antibiotics such as novobiocin and coumermycin A1, inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the conformational changes required for the enzyme to introduce negative supercoils into the bacterial DNA, a process essential for relieving the topological stress that arises during DNA replication and transcription. This ultimately leads to the cessation of DNA synthesis and bacterial cell death.

Coumamidine_Mechanism_of_Action Coumamidine This compound GyrB DNA Gyrase (GyrB subunit) Coumamidine->GyrB Binds to and inhibits ATP ATP GyrB->ATP Prevents hydrolysis of DNA_Replication DNA Replication GyrB->DNA_Replication Inhibition of supercoiling leads to arrest of ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of coumamidines on bacterial DNA replication.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a coumamidine compound against a specific bacterial strain.

Materials:

  • Coumamidine compound (e.g., Coumamidine gamma1)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the coumamidine compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Assay_Workflow start Start step1 Prepare serial dilutions of Coumamidine in a 96-well plate start->step1 step2 Prepare bacterial inoculum (5x10^5 CFU/mL) step1->step2 step3 Add inoculum to wells step2->step3 step4 Incubate at 37°C for 18-24h step3->step4 step5 Read results visually or with a plate reader step4->step5 end Determine MIC step5->end

Caption: Workflow for MIC determination.

DNA Gyrase Supercoiling Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed circular plasmid DNA (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Coumamidine compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the coumamidine compound.

  • Add purified DNA gyrase to each reaction mixture.

  • Initiate the reaction by adding ATP. Include a control reaction with no compound and a control with no enzyme.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding a stop solution (e.g., SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel, visualize the DNA bands under UV light, and quantify the amount of supercoiled DNA to determine the IC50 of the compound.

DNA_Gyrase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Analysis Relaxed_DNA Relaxed Plasmid DNA Electrophoresis Agarose Gel Electrophoresis Relaxed_DNA->Electrophoresis DNA_Gyrase DNA Gyrase DNA_Gyrase->Electrophoresis ATP ATP ATP->Electrophoresis Coumamidine Coumamidine Coumamidine->Electrophoresis Visualization Stain and Visualize Electrophoresis->Visualization Quantification Quantify Supercoiling Visualization->Quantification

Caption: Workflow for DNA gyrase supercoiling assay.

In Vivo DNA Synthesis Inhibition Assay

This assay determines the effect of a coumamidine compound on DNA synthesis in whole bacterial cells.

Materials:

  • Bacterial culture

  • Coumamidine compound

  • Radiolabeled DNA precursor (e.g., [3H]-thymidine)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Protocol:

  • Grow a bacterial culture to mid-log phase.

  • Add different concentrations of the coumamidine compound to aliquots of the culture. Include an untreated control.

  • Add the radiolabeled DNA precursor to each aliquot.

  • Incubate the cultures for a short period (e.g., 30 minutes) at 37°C.

  • Stop the incorporation of the radiolabel by adding cold TCA.

  • Collect the precipitated DNA on a filter membrane by vacuum filtration.

  • Wash the filters to remove unincorporated precursor.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of DNA synthesis for each compound concentration compared to the untreated control.

Conclusion

While specific data for this compound is limited, the information available for the coumamidine class, particularly Coumamidine gamma1, provides a strong foundation for its study as an inhibitor of bacterial DNA replication. The protocols and data presented here offer a comprehensive guide for researchers to investigate the antibacterial properties and mechanism of action of this and related compounds. Further research is warranted to specifically characterize the biological activity of this compound.

References

Application Notes and Protocols: In Vivo Efficacy of Coumamidine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for Coumamidine gamma2 in mouse models. The following data and protocols are based on published studies for the closely related isomer, Coumamidine gamma1 , and its demonstrated antibacterial properties. Researchers should use this information as a foundational guide, adapting it for this compound with the understanding that efficacy and safety profiles may differ.

Introduction

Coumamidines are a novel class of antibiotics with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] This document outlines the in vivo efficacy of Coumamidine gamma1 in a murine infection model, providing essential data and a detailed experimental protocol to guide researchers in designing and executing similar studies for Coumamidine analogues. The provided information is based on a mouse protection test against Staphylococcus aureus.[1]

Data Presentation: In Vivo Efficacy and Pharmacokinetics of Coumamidine gamma1

The following tables summarize the key quantitative data from in vivo studies of Coumamidine gamma1 in mice.

Table 1: In Vivo Efficacy of Coumamidine gamma1 against Staphylococcus aureus

ParameterValueMouse ModelBacterial StrainAdministration RouteDosing ScheduleReference
ED50< 0.6 mg/kg/dayNot SpecifiedS. aureus NCTC 10649Subcutaneous (s.c.)1 and 5 hours post-infection[1]

Table 2: Pharmacokinetic Profile of Coumamidine gamma1 in Mice

ParameterValueDoseAdministration RouteReference
Cmax4.5 µg/mL25 mg/kgSubcutaneous (s.c.)[1]
t1/21 hour25 mg/kgSubcutaneous (s.c.)[1]
Oral BioavailabilityNot absorbedNot SpecifiedOral[1]

Experimental Protocols

This section provides a detailed methodology for a murine sepsis model to evaluate the in vivo efficacy of coumamidine compounds against Staphylococcus aureus.

Protocol: Murine Model of Staphylococcus aureus Systemic Infection

Objective: To determine the effective dose (ED50) of a test compound (e.g., Coumamidine gamma1 or gamma2) in protecting mice from a lethal systemic infection with Staphylococcus aureus.

Materials:

  • Test Compound: Coumamidine gamma1 or gamma2

  • Vehicle Control: Sterile saline or other appropriate vehicle

  • Positive Control: Vancomycin or other standard-of-care antibiotic

  • Animals: Female BALB/c mice, 6-8 weeks old

  • Bacterial Strain: Staphylococcus aureus (e.g., NCTC 10649 or a clinical isolate)

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Mucin (for enhancing infectivity, optional)

  • Sterile syringes and needles (27-30 gauge)

  • General surgical and animal handling equipment

Procedure:

  • Preparation of Bacterial Inoculum: a. Streak the S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours. b. Inoculate a single colony into TSB and grow overnight at 37°C with shaking. c. Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5). d. Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS (or PBS with 5% mucin) to the desired concentration (e.g., 1 x 108 CFU/mL). The final concentration should be determined in pilot studies to establish a lethal dose (LD90-100). e. Verify the bacterial count by serial dilution and plating on TSA.

  • Animal Infection: a. Acclimatize mice for at least 3 days before the experiment. b. Administer the bacterial inoculum intraperitoneally (i.p.) to each mouse. The injection volume is typically 0.5 mL.

  • Treatment Administration: a. Prepare stock solutions of the test compound, vehicle, and positive control. b. Based on the available data for Coumamidine gamma1, administer the first dose of the test compound subcutaneously (s.c.) at 1 hour post-infection.[1] c. Administer a second dose at 5 hours post-infection.[1] d. Divide animals into groups (n=8-10 per group):

    • Group 1: Vehicle control
    • Group 2-5: Test compound at various doses (e.g., 0.1, 0.5, 2.5, 10 mg/kg)
    • Group 6: Positive control (e.g., Vancomycin at an effective dose)

  • Monitoring and Endpoint: a. Monitor the health of the mice at least twice daily for up to 7 days post-infection. b. Record survival data for each group. c. The primary endpoint is survival. d. The ED50 can be calculated from the survival data using probit analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antibacterial action of Coumamidine.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase bacterial_culture Bacterial Culture (S. aureus) inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep infection Mouse Infection (Intraperitoneal) inoculum_prep->infection drug_prep Drug Formulation (Coumamidine) treatment_1 Treatment (1h post-infection) Subcutaneous drug_prep->treatment_1 infection->treatment_1 treatment_2 Treatment (5h post-infection) Subcutaneous treatment_1->treatment_2 monitoring Daily Monitoring (Survival) treatment_2->monitoring data_analysis Data Analysis (ED50 Calculation) monitoring->data_analysis

Caption: Workflow for Murine Sepsis Model.

G cluster_cell Inside Bacterium coumamidine Coumamidine bacterial_cell_wall Bacterial Cell Wall inhibition Inhibition coumamidine->inhibition ribosome Bacterial Ribosome (Protein Synthesis Machinery) protein_synthesis Protein Synthesis ribosome->protein_synthesis bactericidal_effect Bactericidal Effect protein_synthesis->bactericidal_effect Essential for survival inhibition->protein_synthesis inhibition->bactericidal_effect Leads to

Caption: Hypothetical Antibacterial Signaling Pathway.

References

Application Note: High-Throughput Cell-Based Assays for Screening Coumamidine Gamma2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidines are a novel class of antibiotics with demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria[1]. Coumamidine gamma2, an isomer of coumamidine gamma1, belongs to the cinodine family of antibiotics and represents a promising scaffold for the development of new anti-infective agents[2]. As antimicrobial resistance continues to be a major global health threat, robust and efficient screening platforms are essential for the discovery and development of new therapeutics. This document provides detailed protocols and application notes for a suite of cell-based assays designed to characterize the efficacy and safety of this compound derivatives.

The primary goals of this screening cascade are to:

  • Quantify the antimicrobial potency of novel derivatives against relevant bacterial strains.

  • Assess the cytotoxicity of these compounds against mammalian cells to determine a preliminary therapeutic window.

  • Investigate the mechanism of action, such as determining whether the compounds are bactericidal or bacteriostatic.

This application note details protocols for determining the Minimum Inhibitory Concentration (MIC), assessing mammalian cell cytotoxicity using an MTT assay, and evaluating the mechanism of apoptosis induction through a Caspase-Glo® 3/7 assay.

Experimental Workflows and Signaling Pathways

Screening Cascade for Coumamidine Derivatives

The following diagram outlines the high-level workflow for screening a library of this compound derivatives. The process begins with a primary screen to determine antibacterial potency (MIC), followed by a secondary screen to evaluate cytotoxicity against a human cell line. Lead compounds are then further characterized to understand their mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Safety & Selectivity) cluster_2 Phase 3: Lead Characterization Compound_Library This compound Derivative Library MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (e.g., S. aureus, E. coli) Compound_Library->MIC_Assay Active_Hits Identify Active Hits (Low MIC Values) MIC_Assay->Active_Hits Cytotoxicity_Assay Mammalian Cytotoxicity Assay (e.g., MTT on HEK293 cells) Active_Hits->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Bactericidal_Assay Bactericidal/Bacteriostatic Assay Selectivity_Index->Bactericidal_Assay Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Caspase-Glo 3/7) Selectivity_Index->Apoptosis_Assay Lead_Compounds Prioritized Lead Compounds Bactericidal_Assay->Lead_Compounds Apoptosis_Assay->Lead_Compounds

Caption: High-level screening workflow for this compound derivatives.

Hypothesized Apoptotic Pathway Induction in Mammalian Cells

While the primary target of this compound is bacterial, high concentrations may induce off-target effects in mammalian cells. One common mechanism of cytotoxicity is the induction of apoptosis. This diagram illustrates the intrinsic apoptosis pathway, which can be monitored by measuring the activity of key executioner caspases, Caspase-3 and Caspase-7.

G Coumamidine This compound Derivative (High Concentration) Mitochondria Mitochondria Coumamidine->Mitochondria Stress Signal CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase37 Active Caspase-3/7 (Measured by Caspase-Glo) ActiveCaspase9->ActiveCaspase37 cleaves and activates Caspase37 Pro-Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis executes

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Data Presentation

Quantitative data from the screening assays should be organized for clear comparison of the derivatives.

Table 1: Antimicrobial Activity and Cytotoxicity of this compound Derivatives

Compound ID MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) CC50 vs. HEK293 (µg/mL) Selectivity Index (SI)¹
Cγ2-001 1.0 2.0 >128 >128
Cγ2-002 0.5 1.0 64 128
Cγ2-003 8.0 16.0 >128 >16
Cγ2-004 0.25 2.0 32 128
Vancomycin 1.0 N/A >256 >256
Doxorubicin N/A N/A 0.8 N/A

¹ Selectivity Index (SI) is calculated as CC50 / MIC (using the S. aureus MIC value). A higher SI is desirable.

Table 2: Apoptosis Induction by this compound Derivatives in HEK293 Cells

Compound ID Concentration (µg/mL) Caspase-3/7 Activity (Fold Change vs. Vehicle)
Cγ2-002 32 (0.5x CC50) 1.2
Cγ2-002 64 (1x CC50) 3.5
Cγ2-002 128 (2x CC50) 8.1
Cγ2-004 16 (0.5x CC50) 1.5
Cγ2-004 32 (1x CC50) 4.2
Cγ2-004 64 (2x CC50) 9.8

| Staurosporine (1 µM) | N/A | 15.0 |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Gentamicin for E. coli)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare serial 2-fold dilutions of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL. Include a vehicle control (DMSO) and a positive control antibiotic.

  • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a sterility control (MHB only) and a growth control (inoculum in MHB without compound).

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration at which growth is inhibited by ≥90% compared to the growth control.

Protocol 2: MTT Cytotoxicity Assay on Mammalian Cells

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of compounds on mammalian cells[3][4][5].

Materials:

  • HEK293 cells (or other relevant mammalian cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Carefully remove 100 µL of the medium and add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%) using a non-linear regression curve fit.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis[6][7][8][9].

Materials:

  • HEK293 cells

  • 96-well white-walled, clear-bottom cell culture plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed HEK293 cells into a 96-well white-walled plate at 1 x 10⁴ cells/well in 50 µL of medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat cells with serial dilutions of the test compounds (50 µL per well). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubate for the desired treatment period (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[7].

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the data as a fold change in luminescence relative to the vehicle-treated control cells.

References

Application Notes: Radiolabeling of Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumamidine gamma2 is a novel antibiotic belonging to the glycocinnamoylspermidine class, structurally related to the cinodines.[1][2] These compounds exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3] To facilitate research into its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and target engagement, radiolabeling of this compound is an essential technique.[4] A radiolabeled version of the molecule acts as a tracer, allowing for highly sensitive and quantitative detection in complex biological systems.[5][6]

This document provides an overview of potential strategies and detailed protocols for the radiolabeling of this compound with common isotopes such as Carbon-14 (¹⁴C), Tritium (³H), and Iodine-125 (¹²⁵I).

Choice of Radionuclide

The selection of a suitable radionuclide is critical and depends on the intended application. Key considerations include the isotope's half-life, emission type, and the required specific activity.

Radionuclide Half-life Emission Type Max. Specific Activity Primary Applications Citation
Carbon-14 (¹⁴C)5730 yearsBeta (β⁻)62.4 mCi/mmolADME, mass balance, metabolite profiling (Gold Standard)[4][7]
Tritium (³H)12.3 yearsBeta (β⁻)28.8 Ci/mmolReceptor binding assays, autoradiography (High Specific Activity)[7][8]
Iodine-125 (¹²⁵I)59.9 daysGamma (γ)2200 Ci/mmolImmunoassays, in vitro binding, biodistribution (High Sensitivity)[9][10]

Labeling Strategies for this compound

The complex structure of this compound (C₃₃H₄₉N₁₃O₁₃) necessitates careful planning for the introduction of a radiolabel.[1] The ideal labeling strategy should place the isotope on a metabolically stable position of the molecule to ensure the radiolabel remains associated with the parent compound or its primary metabolites throughout the experiment.[6][11]

  • Carbon-14 (¹⁴C) Labeling: This approach is considered the gold standard for ADME studies as it typically involves replacing a carbon atom within the core structure of the molecule, making it unlikely to be lost during metabolism.[5] This method requires a custom multi-step chemical synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]BaCO₃.[12] Given the complexity of this compound, this would be a resource-intensive but definitive strategy.

  • Tritium (³H) Labeling: Tritium labeling can provide significantly higher specific activity, which is advantageous for studies requiring high sensitivity, like receptor binding assays.[7] Potential methods include catalytic hydrogen-tritium exchange on the native molecule or the synthesis of the molecule using a tritiated precursor. However, the stability of the tritium label must be carefully validated to prevent loss through metabolic processes.[8]

  • Iodine-125 (¹²⁵I) Labeling: Direct radioiodination is typically performed on molecules containing activated aromatic rings, such as phenols (tyrosine) or imidazoles (histidine).[10] The structure of this compound does not contain these moieties. Therefore, an indirect labeling approach is required. This involves chemically modifying this compound to introduce a functional group (e.g., a primary amine or a phenol) that can be subsequently conjugated to a radioiodinated prosthetic group, such as the Bolton-Hunter reagent.[9]

Visualized Workflows and Pathways

G General Workflow for Radiolabeling this compound cluster_synthesis Synthesis & Labeling cluster_purification Purification & Analysis cluster_application Application start Select Radionuclide (¹⁴C, ³H, ¹²⁵I) & Strategy precursor Prepare Precursor (e.g., [¹⁴C]BaCO₃ or Coumamidine-Derivative) start->precursor labeling Radiolabeling Reaction precursor->labeling quench Quench Reaction labeling->quench crude Crude Radiolabeled Product quench->crude hplc Purification (e.g., radio-HPLC) crude->hplc qc Quality Control (Purity, Specific Activity) hplc->qc final_product Purified [¹⁴C/³H/¹²⁵I]-Coumamidine gamma2 qc->final_product application In Vitro / In Vivo Studies (ADME, Binding Assays) final_product->application

Caption: General workflow for synthesizing and purifying radiolabeled this compound.

G Proposed Mechanism of Action of this compound C_gamma2 Radiolabeled This compound (*Cγ2) Bacterium Bacterial Cell C_gamma2->Bacterium Uptake DNA_gyrase DNA Gyrase / Topoisomerase C_gamma2->DNA_gyrase Binding DNA Bacterial DNA DNA_gyrase->DNA Supercoiling Relaxation Inhibition Inhibition DNA_gyrase->Inhibition Replication DNA Replication DNA->Replication Replication->Inhibition Death Bacterial Cell Death Inhibition->Death Leads to

Caption: Proposed mechanism where radiolabeled this compound traces DNA synthesis inhibition.

Protocols

Protocol 1: Indirect Radioiodination of this compound with ¹²⁵I via Bolton-Hunter Reagent

This protocol assumes the prior synthesis of an N-derivatized this compound containing a primary aliphatic amine. This method acylates the amino group with the radioiodinated N-hydroxysuccinimide ester.[9]

Materials:

  • N-derivatized this compound

  • [¹²⁵I]Bolton-Hunter Reagent (N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate)

  • Sodium phosphate buffer (0.1 M, pH 8.5)

  • Dimethylformamide (DMF)

  • Glycine solution (0.2 M in phosphate buffer)

  • PD-10 desalting column (or equivalent)

  • Radio-HPLC system with a C18 reverse-phase column

  • Gamma counter

Procedure:

  • Preparation: In a shielded vial, dissolve 1-2 mg of N-derivatized this compound in 100 µL of DMF. Add 400 µL of 0.1 M sodium phosphate buffer (pH 8.5).

  • Labeling Reaction: Add 1 mCi (~37 MBq) of [¹²⁵I]Bolton-Hunter Reagent (typically supplied in benzene or ethyl acetate) to the reaction vial. Evaporate the organic solvent under a gentle stream of nitrogen.

  • Conjugation: Add the dissolved this compound derivative to the dried Bolton-Hunter Reagent. Vortex gently and incubate for 30-60 minutes at 4°C.

  • Quenching: Add 100 µL of 0.2 M glycine solution to quench any unreacted Bolton-Hunter Reagent. Incubate for 10 minutes at 4°C.

  • Purification:

    • Initial Cleanup: Purify the reaction mixture using a PD-10 desalting column, eluting with phosphate-buffered saline (PBS). Collect 0.5 mL fractions.

    • HPLC Purification: Pool the radioactive fractions and inject them onto a radio-HPLC system. Use a gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate the labeled product from unlabeled material and byproducts.[13]

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the final product by radio-HPLC to determine radiochemical purity (should be >95%).

    • Specific Activity: Measure the total radioactivity using a gamma counter and determine the concentration of the purified product (e.g., by UV absorbance) to calculate the specific activity (Ci/mmol).

Protocol 2: Conceptual Workflow for ¹⁴C Labeling via Custom Synthesis

Directly labeling a complex molecule like this compound with ¹⁴C requires a bespoke synthetic route. The general strategy is to incorporate the ¹⁴C atom early in the synthesis and in a metabolically stable position.[12]

Conceptual Stages:

  • Synthetic Route Design:

    • Identify a key, stable position within the this compound structure for the ¹⁴C label.

    • Design a convergent synthetic pathway that utilizes a simple, commercially available ¹⁴C-labeled starting material (e.g., [¹⁴C]methyl iodide, [¹⁴C]cyanide, or [¹⁴C]acetic anhydride).[4]

  • Small-Scale "Cold" Synthesis: Perform the entire synthesis with non-radioactive ("cold") materials to optimize reaction conditions, purification methods, and establish analytical standards for each intermediate.

  • Radiosynthesis Execution:

    • In a specialized radiochemistry facility, perform the synthesis starting with the ¹⁴C-labeled precursor.

    • Each step requires careful handling to minimize radioactive waste and maximize radiochemical yield.[14]

  • Purification: Purify each ¹⁴C-labeled intermediate and the final product using preparative HPLC or column chromatography. Monitor fractions using both UV detection and a radio-detector.

  • Full Characterization:

    • Confirm the chemical identity and purity of the final [¹⁴C]this compound using HPLC, mass spectrometry (MS), and NMR spectroscopy.

    • Determine the radiochemical purity via radio-HPLC or radio-TLC.

    • Calculate the specific activity by quantifying the mass and the total radioactivity using a liquid scintillation counter.

Quantitative Data for Labeling Reactions

The efficiency of radiolabeling reactions can be summarized based on typical outcomes reported in the literature for similar compounds.

Parameter Indirect ¹²⁵I-Labeling (Bolton-Hunter) Direct ¹²⁵I-Labeling (Chloramine-T) ¹⁴C Custom Synthesis Citation
Substrate Amount 1-5 mg0.5-2 mgVaries (gram scale "cold")[9][15]
Starting Radioactivity 1-5 mCi1-10 mCi50-200 mCi[9][12][13]
Reaction Time 30-60 min5-30 minMulti-step (days to weeks)[9][13][14]
Typical Radiochemical Yield 30-60%60-95%5-20% (overall)[12][13][16]
Typical Final Purity >98%>95%>98%[5][13][16]

Note: Direct ¹²⁵I-Labeling is shown for comparison but requires an activated aromatic ring not present in native this compound.

Safety Precautions

All work with radioactive materials must be conducted in designated laboratories by trained personnel, following ALARA (As Low As Reasonably Achievable) principles. Appropriate personal protective equipment (PPE), shielding (e.g., lead for ¹²⁵I), and contamination monitoring are mandatory. All radioactive waste must be disposed of according to institutional and federal regulations.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fermentation of Coumamidine gamma2. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your fermentation process and maximize the yield of this compound.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation.

Low or No Yield of this compound

Q1: We are observing very low or no production of this compound in our fermentation batches. What are the potential causes and how can we troubleshoot this?

A1: Low or no yield is a common challenge in fermentation processes and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended.

  • Inoculum Quality: The health and viability of your seed culture are critical. Ensure that the inoculum is in the exponential growth phase and free from contamination. Sub-optimal inoculum can lead to a significant lag phase and poor production.

  • Media Composition: The fermentation medium may be lacking essential nutrients or contain inhibitory substances.[1][2] Key components to investigate include the carbon and nitrogen sources, as their type and concentration can significantly influence secondary metabolite production.[3][4] The presence of trace elements is also crucial.

  • Process Parameters: Sub-optimal physical parameters can severely hinder production. Critical parameters to verify include:

    • pH: The pH of the medium should be maintained within the optimal range for your producing strain.

    • Temperature: Temperature fluctuations can disrupt microbial growth and metabolism.[5]

    • Dissolved Oxygen (DO): Inadequate aeration and oxygen transfer can be a limiting factor in aerobic fermentations.[6]

  • Product Inhibition: The accumulation of this compound or other metabolic byproducts might be inhibiting further production.[1]

Troubleshooting Workflow:

A logical approach to diagnosing the cause of low yield is outlined in the diagram below.

G Troubleshooting Low Yield start Low/No Yield Detected check_inoculum Check Inoculum Viability & Purity start->check_inoculum check_media Review Media Composition check_inoculum->check_media Inoculum OK protocol_inoculum Protocol: Inoculum Development check_inoculum->protocol_inoculum Issue Found check_params Verify Process Parameters (pH, Temp, DO) check_media->check_params Media OK protocol_media Protocol: Media Optimization check_media->protocol_media Issue Found check_inhibition Investigate Product/Substrate Inhibition check_params->check_inhibition Parameters OK protocol_params Protocol: Process Parameter Optimization check_params->protocol_params Issue Found end Yield Improved check_inhibition->end Optimization Required protocol_inoculum->end protocol_media->end protocol_params->end G Hypothetical this compound Biosynthesis cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Precursor_A Precursor A Acetyl-CoA->Precursor_A Amino_Acid_Pool Amino Acid Pool Precursor_B Precursor B Amino_Acid_Pool->Precursor_B Intermediate_1 Intermediate 1 Precursor_A->Intermediate_1 Gene A Precursor_B->Intermediate_1 Gene B Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Gene C Coumamidine_gamma2 Coumamidine_gamma2 Intermediate_2->Coumamidine_gamma2 Gene D G Yield Improvement Workflow strain_dev Strain Development & Selection media_opt Media Optimization (Screening & RSM) strain_dev->media_opt process_opt Process Parameter Optimization (pH, Temp, DO) media_opt->process_opt precursor_feed Precursor Feeding Strategy process_opt->precursor_feed scale_up Scale-up & Validation precursor_feed->scale_up

References

Overcoming solubility issues with Coumamidine gamma2 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Coumamidine gamma2 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound, a derivative of the coumarin class of compounds, is characterized by its hydrophobic nature and is poorly soluble in aqueous solutions.[1][2] Its solubility is significantly higher in organic solvents. For successful in vitro experiments, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it in aqueous media.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a high-concentration stock solution of this compound due to its high solubilizing power and compatibility with most cell culture media at low final concentrations. Other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used.[1][2][3] The choice of solvent may depend on the specific requirements of the downstream application.

Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) for DMSO. However, the optimal concentration may vary depending on the cell line and the duration of the experiment. It is advisable to perform a solvent tolerance test for your specific cell line.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This will likely result in precipitation of the compound. A stock solution in an organic solvent should be prepared first.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

This is a common issue arising from the poor aqueous solubility of the compound. Here are some steps to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in your organic solvent of choice. This will allow for a smaller volume to be added to the aqueous medium, reducing the likelihood of precipitation.

  • Use a Co-solvent System: The use of co-solvents can enhance the solubility of hydrophobic compounds.[4][5] A mixture of an organic solvent and water can sometimes maintain the solubility of the compound more effectively.

  • Employ Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous medium. These agents can form inclusion complexes or micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[6][7]

Quantitative Data Summary

The following tables provide a summary of the solubility of a representative coumarin compound in various solvents and the effect of a solubilizing agent.

Table 1: Solubility of a Representative Coumarin Compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Ethanol25
Methanol30
DMSO> 100
N,N-dimethylformamide (DMF)> 100

Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Aqueous Solubility

HP-β-CD Concentration (%)Apparent Aqueous Solubility (µg/mL)
0< 1
125
5150
10400

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in Organic Solvent): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO).

  • Dilution in Aqueous Medium: Just before use, dilute the stock solution or the serially diluted solutions into the pre-warmed cell culture medium to the final desired concentrations. It is crucial to add the compound to the medium with vigorous mixing or vortexing to ensure rapid and uniform dispersion.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium does not exceed the tolerance limit of your cell line (typically < 0.5% for DMSO). Prepare a vehicle control with the same final concentration of the organic solvent.

Visualizations

Signaling Pathway Diagram

Coumamidine_gamma2_Signaling_Pathway Coumamidine_gamma2 This compound Receptor Target Receptor Coumamidine_gamma2->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in Culture Medium) Stock_Solution->Working_Solutions Treatment Treat Cells with Working Solutions Working_Solutions->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Data_Acquisition Acquire Data (e.g., Viability, Gene Expression) Incubation->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cell-based assays.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Compound Precipitation? Lower_Concentration Lower Final Concentration Start->Lower_Concentration Yes Higher_Stock Increase Stock Concentration Lower_Concentration->Higher_Stock Still Precipitates Success Problem Solved Lower_Concentration->Success Resolved Use_Cosolvent Use Co-solvent System Higher_Stock->Use_Cosolvent Still Precipitates Higher_Stock->Success Resolved Add_Solubilizer Add Solubilizing Agent Use_Cosolvent->Add_Solubilizer Still Precipitates Use_Cosolvent->Success Resolved Add_Solubilizer->Success Resolved

Caption: Decision tree for troubleshooting precipitation issues.

References

Troubleshooting Coumamidine gamma2 instability in serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected instability of Coumamidine gamma2 in serum-based assays. While literature suggests stability, experimental conditions can significantly influence a compound's behavior.

Frequently Asked Questions (FAQs)

Q1: My lot of this compound shows rapid degradation in my serum stability assay, contrary to published data. What could be the cause?

A1: Several factors could contribute to this discrepancy. We recommend investigating the following potential causes:

  • Serum Quality and Handling: The source, lot, and handling of the serum are critical. Repeated freeze-thaw cycles can increase enzymatic activity. Ensure you are using high-quality, properly stored serum.

  • Experimental Conditions: Factors such as incubation temperature, pH of the final solution, and the presence of co-solvents can impact stability.

  • Assay Interference: Components in the serum may interfere with your analytical method (e.g., LC-MS/MS, HPLC), giving the appearance of degradation. Ensure your method is validated for the serum matrix.

  • Compound Adsorption: this compound may adsorb to plasticware. Using low-bind tubes and vials is recommended.

Q2: Can the type of serum used (e.g., human, mouse, rat) affect the stability of this compound?

A2: Yes, the enzymatic content and protein composition can vary significantly between species. This can lead to different rates and pathways of metabolism or degradation. If you are switching between serum from different species, it is essential to re-evaluate the stability of this compound.

Q3: How can I differentiate between actual degradation and loss of compound due to precipitation or adsorption?

A3: This is a critical troubleshooting step. We recommend performing a control experiment where the sample is processed immediately after spiking with this compound (T=0 sample). If the recovery at T=0 is significantly lower than 100%, it may indicate precipitation or adsorption issues. Visual inspection of the sample for turbidity is also important. Additionally, analyzing the pellet after centrifugation can help detect precipitated compounds.

Troubleshooting Guides

Issue 1: High Variability in Replicate Samples

High variability between replicate samples in a serum stability assay can obscure the true stability profile of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous liquids like serum.
Incomplete Mixing Ensure thorough mixing of this compound into the serum upon spiking. Vortex gently.
Temperature Gradients Ensure all samples are incubated at a uniform temperature. Use a calibrated incubator.
Precipitation Visually inspect samples for any signs of precipitation. If observed, refer to the precipitation troubleshooting guide.
Issue 2: Low Recovery at Time Zero (T=0)

Low recovery of this compound in your initial time point sample suggests issues with the experimental setup rather than instability over time.

Potential Solutions:

Problem Suggested Solution
Compound Precipitation Decrease the initial concentration of this compound. Increase the percentage of organic co-solvent if compatible with the assay.
Adsorption to Surfaces Use low-adhesion polypropylene tubes and pipette tips.
Inefficient Extraction Optimize the protein precipitation/extraction step. Test different organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).
Matrix Effects in LC-MS/MS Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects. Dilute the final sample to minimize interference.

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol provides a general framework for assessing the stability of this compound in serum.

  • Preparation:

    • Thaw serum (e.g., human, mouse) at 37°C and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to remove lipids.[1]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the lipid-free serum to 37°C.

    • Spike this compound into the serum at the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • To stop the reaction, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to each aliquot.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or vial for analysis by a validated analytical method such as LC-MS/MS.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Workflow for Troubleshooting this compound Instability

start Unexpected Instability of this compound Observed check_t0 Assess T=0 Recovery start->check_t0 low_recovery Low T=0 Recovery check_t0->low_recovery <90% good_recovery Acceptable T=0 Recovery check_t0->good_recovery >=90% troubleshoot_precipitation Troubleshoot Precipitation/Adsorption/ Extraction low_recovery->troubleshoot_precipitation troubleshoot_degradation Investigate Degradation Factors good_recovery->troubleshoot_degradation solution Stability Profile Determined troubleshoot_precipitation->solution serum_quality Check Serum Quality/ Handling troubleshoot_degradation->serum_quality assay_conditions Verify Assay Conditions (pH, Temp) troubleshoot_degradation->assay_conditions analytical_method Validate Analytical Method troubleshoot_degradation->analytical_method serum_quality->solution assay_conditions->solution analytical_method->solution cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch Notch Receptor GammaSecretase γ-Secretase Notch->GammaSecretase Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases CSL CSL Transcription Factor TargetGenes Target Gene Expression CSL->TargetGenes Activates Coumamidine This compound Coumamidine->GammaSecretase Inhibits NICD->CSL Translocates to Nucleus and Binds

References

Optimizing Coumamidine gamma2 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coumamidine gamma2 is a fictional compound. The following technical support guide is based on established principles for in vivo studies of anticoagulant drugs, using Warfarin, a well-studied coumarin derivative, as a functional analog. The data and protocols provided are for illustrative purposes to guide researchers in developing their specific experimental plans.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers in optimizing the dosage of this compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a vitamin K antagonist. It functions by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1). This enzyme is crucial for recycling oxidized vitamin K back to its active, reduced form. Active vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors, namely Factors II (prothrombin), VII, IX, and X.[1] By blocking this process, this compound leads to the production of non-functional clotting factors, thereby reducing the coagulability of the blood.[1]

Q2: What is a typical starting dosage for in vivo studies in rodents?

A2: A typical starting dose for a coumarin-based anticoagulant like Warfarin in rodents ranges from 0.5 to 5 mg/kg, administered orally. However, the optimal dose is highly dependent on the specific animal strain, sex, age, and desired level of anticoagulation. A pilot dose-response study is strongly recommended to determine the optimal dose for your specific experimental model.

Q3: How should this compound be prepared for in vivo administration?

A3: As a compound analogous to Warfarin, this compound is typically soluble in alkaline solutions. For oral gavage, it can be dissolved in a small amount of 0.1 N NaOH and then diluted to the final concentration with water or saline. For intraperitoneal or subcutaneous injection, sterile saline adjusted to a physiological pH is recommended after initial solubilization. Always ensure the compound is fully dissolved before administration to prevent variability.

Q4: What are the clinical signs of toxicity or overdose in animal models?

A4: The primary risk associated with this compound is excessive bleeding.[1] Signs of overdose or toxicity in rodents include spontaneous bruising, hematomas, bleeding from the nose or gums, blood in the urine or feces, pale mucous membranes (indicating anemia), lethargy, and in severe cases, internal hemorrhage leading to death.[1]

Q5: How can the anticoagulant effect of this compound be monitored?

A5: The most common method for monitoring the anticoagulant effect is the Prothrombin Time (PT) assay, which measures the extrinsic pathway of coagulation.[2][3] Blood samples are collected, and the time it takes for a clot to form after the addition of thromboplastin is measured.[2][3] Results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in anticoagulant response between animals. Dietary Vitamin K Intake: Standard rodent chow can have variable levels of Vitamin K, which counteracts the drug's effect. Genetic Differences: Different rodent strains metabolize anticoagulants at different rates. Gut Microbiome: Intestinal bacteria produce Vitamin K, influencing the baseline coagulation status.Standardize Diet: Use a purified diet with a known, fixed amount of Vitamin K. Consistent Strain: Use a single, well-characterized strain of animals for the study. Acclimatization: Allow for a sufficient acclimatization period (1-2 weeks) before starting the experiment to stabilize the gut microbiome.
No observable anticoagulant effect at the initial dose. Incorrect Dosage: The initial dose may be too low for the specific animal model. Compound Instability: The prepared dosing solution may have degraded. Administration Error: Improper oral gavage or injection technique. Rapid Metabolism: The animal model may metabolize the compound very quickly.Perform Dose-Response Study: Test a range of doses to find the effective concentration. Prepare Fresh Solutions: Make dosing solutions fresh daily and protect them from light if necessary. Verify Technique: Ensure proper administration technique to guarantee the full dose is delivered. Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the compound's half-life in your model.
Unexpected animal mortality or severe bleeding. Dosage Too High: The dose is causing excessive anticoagulation. Animal Health Status: Underlying health issues may increase sensitivity to the anticoagulant. Drug Interactions: Co-administration of other compounds (e.g., certain NSAIDs) can increase bleeding risk.[6]Immediate Dose Reduction: Lower the dose significantly for subsequent animals. Administer Antidote: Vitamin K1 can be administered as an antidote to reverse the anticoagulant effect. Health Screening: Ensure all animals are healthy before beginning the study. Review Concomitant Medications: Avoid co-administering drugs known to interact with anticoagulants.

Data Presentation: Dosage and Pharmacokinetics

Table 1: Recommended Starting Dosages for this compound (Warfarin Analog) in Rodent Models

SpeciesAdministration RouteRecommended Starting Dose (mg/kg/day)Notes
Mouse (Mus musculus)Oral (gavage)1 - 5Highly strain-dependent. A pilot study is critical.
Rat (Rattus norvegicus)Oral (gavage)0.5 - 2Rats can be more sensitive than mice. Monitor closely.

Table 2: Pharmacokinetic Parameters of Warfarin (this compound Analog) in Rodents

ParameterMouseRat
Bioavailability (%) ~90% (Oral)~95% (Oral)
Time to Peak Plasma Concentration (Tmax) 2 - 8 hours6 - 12 hours
Elimination Half-Life (t1/2) 15 - 22 hours18 - 25 hours
Metabolism Primarily hepatic (CYP450 enzymes)Primarily hepatic (CYP450 enzymes)

Note: These values are approximate and can vary significantly based on the specific strain, age, and sex of the animal.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 10 mL/kg).

  • Initial Solubilization: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add a small volume of 0.1 N NaOH dropwise while vortexing until the powder is fully dissolved.

  • Dilution: Bring the solution to the final required volume using sterile water or 0.9% saline. For example, for a 1 mg/mL solution, dissolve 10 mg of the compound and bring the final volume to 10 mL.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If it is highly alkaline, adjust it towards a neutral pH (7.0-7.5) using 0.1 N HCl. This can reduce the risk of esophageal irritation.

  • Storage: Prepare the solution fresh daily. If temporary storage is needed, store it at 4°C, protected from light, for no longer than 24 hours.

Protocol 2: In Vivo Anticoagulation Assessment using Prothrombin Time (PT) Assay

  • Blood Collection: At the desired time point after this compound administration, collect blood from the animal via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal studies).

  • Anticoagulation of Sample: Immediately transfer the blood into a microcentrifuge tube containing 3.2% buffered sodium citrate anticoagulant, at a ratio of 9 parts blood to 1 part citrate solution.[3] Gently invert the tube 3-4 times to mix.

  • Plasma Preparation: Centrifuge the blood sample at 2000 x g for 15 minutes to separate the plasma. This will create platelet-poor plasma (PPP).[2]

  • PT Measurement: a. Pre-warm the coagulometer and PT reagent (thromboplastin) to 37°C.[4] b. Pipette 50 µL of the platelet-poor plasma into a pre-warmed cuvette.[4] c. Incubate the plasma for 60 seconds at 37°C.[4] d. Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.[4] e. The coagulometer will automatically detect clot formation and record the time in seconds. This is the Prothrombin Time.

  • Data Analysis: The PT is typically reported in seconds. For comparison across different batches of reagents, it can be converted to an International Normalized Ratio (INR) if a calibrated reference plasma is used.[5]

Mandatory Visualizations

Mechanism of Action cluster_liver Hepatocyte cluster_drug VK_ox Vitamin K (Oxidized) VKORC1 VKORC1 Enzyme VK_ox->VKORC1 Substrate VK_red Vitamin K (Reduced) GGCX GGCX Enzyme VK_red->GGCX Cofactor VKORC1->VK_red Reduction ActiveFactors Active Clotting Factors GGCX->ActiveFactors γ-carboxylation Precursors Inactive Clotting Factors (II, VII, IX, X) Precursors->GGCX blood Bloodstream ActiveFactors->blood Secreted Coagulation Coagulation Cascade ActiveFactors->Coagulation Coumamidine Coumamidine γ2 Coumamidine->VKORC1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow start Start acclimate Animal Acclimatization (1-2 weeks) Standardized Diet start->acclimate randomize Randomize into Groups (Vehicle, Dose 1, Dose 2...) acclimate->randomize dose Daily Dosing (Oral Gavage) randomize->dose dose->dose Repeat for Study Duration monitor_health Monitor Health & Weight dose->monitor_health blood_collection Blood Collection (Time Course) monitor_health->blood_collection pt_assay PT/INR Assay blood_collection->pt_assay data_analysis Data Analysis pt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

Troubleshooting Logic cluster_solutions outcome Unexpected Outcome? high_var High Inter-Animal Variability? outcome->high_var Yes no_effect No Anticoagulant Effect? outcome->no_effect severe_bleed Severe Bleeding or Mortality? outcome->severe_bleed check_dose Verify Dose Calculation & Preparation check_admin Confirm Administration Technique check_dose->check_admin run_pilot Run Pilot Dose-Response Study check_admin->run_pilot check_diet Assess Diet for Vitamin K Variability check_health Screen Animal Health check_diet->check_health reduce_dose Reduce Dose & Consider Antidote (Vit K1) high_var->check_diet Yes no_effect->check_dose Yes severe_bleed->reduce_dose Yes

Caption: Troubleshooting decision tree for common issues.

References

Reducing off-target effects of Coumamidine gamma2 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule, such as Coumamidine gamma2, interacts with proteins other than its intended biological target. These unintended interactions can lead to a range of cellular responses, from mild side effects to significant toxicity, potentially confounding experimental results.[1] Such effects can undermine the efficacy and safety of a drug candidate.[1]

Q2: How can I determine if my cellular phenotype is due to an off-target effect of this compound?

A2: Several strategies can help distinguish between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it is more likely an on-target effect.

  • Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should phenocopy the effects of this compound if the effect is on-target.

  • Rescue experiments: Overexpressing a resistant mutant of the target protein that does not bind this compound should reverse the observed phenotype if it is an on-target effect.

  • Dose-response analysis: On-target effects typically occur at lower concentrations of the compound, while off-target effects may appear at higher concentrations.

Q3: What are the initial steps to reduce off-target effects?

A3: The initial steps to minimize off-target effects include:

  • Thorough literature review: Understand the known targets and any reported off-targets of the small molecule or similar chemical structures.

  • Dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target phenotype.[2]

  • Time-course experiments: Assess the duration of treatment to find the optimal window for observing the on-target effect without inducing significant off-target responses.

  • Use of appropriate controls: Include positive and negative controls in your experiments to ensure the reliability of your assay.[3]

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. A standard approach is to perform a dose-response experiment to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for the on-target effect. It is generally recommended to use the lowest concentration that produces a robust on-target phenotype, as higher concentrations are more likely to induce off-target effects.[2]

Q5: Can the duration of treatment with this compound influence its off-target effects?

A5: Yes, the duration of treatment can significantly impact off-target effects. Prolonged exposure to a small molecule can lead to the accumulation of the compound or its metabolites, which may increase the likelihood of interactions with off-target proteins. Performing time-course experiments is crucial to identify the shortest incubation time required to observe the desired on-target effect.

Q6: Are there computational tools to predict potential off-target effects of this compound?

A6: Yes, several computational approaches can predict potential off-target interactions for small molecules.[4][5] These methods, often based on machine learning and chemical similarity, compare the structure of this compound to databases of known compounds and their targets to predict likely binding partners.[6][7] These predictions can then be experimentally validated.

Troubleshooting Guides

Problem 1: High cell toxicity observed at expected therapeutic concentrations.

This is a common issue where the compound is toxic to the cells at concentrations expected to be effective for the intended target.

Possible Cause Suggested Solution
Off-target toxicity Perform a dose-response and time-course experiment to determine the toxicity threshold. Use a lower concentration for a shorter duration if possible.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a solvent-only control.
Compound instability Verify the stability of this compound in your cell culture medium. Degradation products may be toxic.
Cell line sensitivity Different cell lines can have varying sensitivities to a compound. Test a range of concentrations on your specific cell line.

Table 1: Example of a Dose-Response Analysis for Cytotoxicity

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.198
195
1070
5030
1005
Problem 2: Inconsistent or unexpected experimental results.

This can manifest as variability between experiments or a cellular response that does not align with the known function of the target.

Possible Cause Suggested Solution
Off-target effects dominating the phenotype Use orthogonal methods to validate the on-target effect, such as a structurally different inhibitor for the same target or target knockdown via RNAi/CRISPR.
Experimental variability Standardize all experimental parameters, including cell passage number, seeding density, and treatment conditions.
Compound precipitation Visually inspect the culture medium for any signs of compound precipitation, which can lead to inconsistent concentrations.
Cell line misidentification or contamination Authenticate your cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination.

Table 2: Comparing On-target vs. Off-target Phenotypes

Experimental Condition Observed Phenotype A Observed Phenotype B Conclusion
This compound (1 µM)PresentAbsentPhenotype A is likely on-target
Structurally Unrelated Inhibitor (1 µM)PresentAbsentConfirms Phenotype A is on-target
Target Knockdown (siRNA)PresentAbsentConfirms Phenotype A is on-target
This compound (50 µM)PresentPresentPhenotype B is likely off-target
Problem 3: The observed phenotype does not match the known function of the intended target.

This suggests that the observed cellular response may be due to the modulation of an unknown off-target.

Possible Cause Suggested Solution
Novel function of the target protein Consider the possibility that your experiment has uncovered a previously unknown function of the target protein.
Dominant off-target effect Perform target engagement assays (e.g., CETSA) to confirm that this compound is binding to its intended target at the concentrations used.[8]
Indirect effects The observed phenotype may be a downstream consequence of the on-target activity. Map the signaling pathway to understand the connections.
Compound promiscuity Use proteomic profiling techniques to identify other proteins that this compound binds to in an unbiased manner.

Table 3: Summary of Results from Validation Experiments

Assay Result Interpretation
Target Engagement (CETSA) This compound stabilizes the target protein.The compound binds to the intended target in cells.
Target Knockdown (siRNA) Does not reproduce the observed phenotype.The phenotype is likely due to an off-target effect.
Proteomic Profiling This compound binds to Protein X and Protein Y.Potential off-targets identified for further investigation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Measure cell viability using a suitable assay, such as MTT, WST-1, or a commercial live/dead cell stain.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to confluency and treat them with this compound at the desired concentration or with a vehicle control.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Phenotypic Profiling using High-Content Imaging
  • Cell Plating: Plate cells in a multi-well imaging plate (e.g., 96- or 384-well).

  • Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls.

  • Staining: After the desired incubation time, fix the cells and stain them with fluorescent dyes to visualize cellular components of interest (e.g., nucleus, cytoskeleton, specific organelles).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features (e.g., cell number, nuclear size, neurite outgrowth, protein localization).[9]

  • Data Interpretation: Compare the phenotypic profiles of treated cells to control cells to identify concentration-dependent changes and potential off-target signatures.

Mandatory Visualizations

experimental_workflow cluster_planning Phase 1: Initial Characterization cluster_validation Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation cluster_conclusion Phase 4: Conclusion start Start with this compound dose_response Dose-Response Curve (Determine IC50/EC50) start->dose_response time_course Time-Course Analysis dose_response->time_course target_engagement Target Engagement Assay (e.g., CETSA) time_course->target_engagement Proceed with optimal concentration and time orthogonal_inhibitor Use Structurally Different Inhibitor target_engagement->orthogonal_inhibitor target_knockdown Target Knockdown (siRNA/CRISPR) orthogonal_inhibitor->target_knockdown phenotypic_profiling Phenotypic Profiling (High-Content Imaging) target_knockdown->phenotypic_profiling proteomic_profiling Proteomic Profiling (Identify Binding Partners) phenotypic_profiling->proteomic_profiling rescue_experiment Rescue with Resistant Mutant proteomic_profiling->rescue_experiment conclusion Confirm On-Target vs. Off-Target Effects rescue_experiment->conclusion signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway coumamidine This compound target_protein Target Protein coumamidine->target_protein Inhibition off_target_protein Off-Target Protein coumamidine->off_target_protein Unintended Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 phenotype_a Desired Phenotype A downstream_effector1->phenotype_a downstream_effector2 Downstream Effector 2 off_target_protein->downstream_effector2 phenotype_b Undesired Phenotype B downstream_effector2->phenotype_b troubleshooting_flowchart rect_node rect_node start Inconsistent Experimental Results check_protocol Are experimental parameters standardized? start->check_protocol standardize Standardize cell passage, seeding density, etc. check_protocol->standardize No check_phenotype Does phenotype match target's known function? check_protocol->check_phenotype Yes standardize->check_protocol validate_on_target Validate on-target effect (e.g., with siRNA) check_phenotype->validate_on_target Yes investigate_off_target Investigate off-target effects (e.g., proteomics) check_phenotype->investigate_off_target No check_compound Is the compound precipitating? check_phenotype->check_compound Maybe check_compound->check_protocol No adjust_solubility Adjust solvent or concentration check_compound->adjust_solubility Yes adjust_solubility->check_protocol

References

Technical Support Center: Synthesis of Coumarin-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide focuses on the common challenges encountered during the synthesis of the coumarin scaffold, a core structural motif of Coumamidine gamma2. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of various coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the coumarin ring?

A1: Several named reactions are employed for coumarin synthesis, with the choice depending on the desired substitution pattern and available starting materials. The most common methods include:

  • Pechmann Condensation: Acid-catalyzed reaction of a phenol with a β-ketoester. This is one of the most widely used methods for preparing 4-substituted coumarins.[1][2]

  • Knoevenagel Condensation: Base-catalyzed reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[2][3]

  • Perkin Reaction: Base-catalyzed condensation of an o-hydroxybenzaldehyde with an acid anhydride.

  • Wittig Reaction: Involving a phosphonium ylide, this can be used to form the coumarin double bond.[1]

  • Metal-Catalyzed Cyclizations: Modern methods may involve catalysts like palladium, rhodium, or gold to construct the coumarin core via C-H activation or hydroarylation.[2][4]

Q2: My Pechmann condensation is giving a very low yield. What are the potential causes?

A2: Low yields in Pechmann condensations are a common issue. Several factors could be at play:

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. While strong protic acids like sulfuric acid are traditional, they can cause charring and side reactions. Lewis acids (e.g., AlCl₃, ZnCl₂, ZrCl₄) or solid acid catalysts can be more effective and selective.[2]

  • Reaction Temperature: The temperature needs to be carefully controlled. Too low, and the reaction may not proceed; too high, and you risk decomposition of starting materials or products.

  • Steric Hindrance: Bulky substituents on either the phenol or the β-ketoester can significantly hinder the reaction.

  • Deactivating Groups: Strongly electron-withdrawing groups on the phenol can reduce its nucleophilicity, slowing down or preventing the initial transesterification and cyclization steps.

  • Water Removal: The reaction generates water, which can inhibit the catalyst or lead to reversible reactions. Performing the reaction under conditions that remove water can improve yields.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Side product formation is a frequent challenge. Depending on the reaction conditions and substrates, you might be seeing:

  • Chromone Formation: In some condensations, particularly with certain substrates, the isomeric chromone ring system can form as a significant byproduct.

  • Unreacted Starting Materials: Incomplete conversion is common, especially with less reactive substrates.

  • Polymerization/Charring: Strong acids and high temperatures can lead to the decomposition and polymerization of the phenolic starting materials, resulting in a complex mixture of byproducts.[1]

  • Oxidative Coupling of Phenols: Under certain catalytic conditions, phenols can undergo oxidative coupling, leading to dimeric impurities.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Ineffective catalyst or harsh reaction conditions.1. Catalyst Screening: Test a variety of catalysts, including different Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄) and solid-supported acids (e.g., Amberlyst-15), to find the optimal one for your specific substrates.[2]2. Solvent-Free Conditions: For some reactions like the Pechmann condensation, running the reaction neat (solvent-free) can improve yields and simplify workup.[4]3. Microwave or Ultrasound: Consider using microwave irradiation or ultrasonication to enhance reaction rates and potentially improve yields, often under milder conditions.[3]
Formation of Impurities/Side Products Reaction conditions are too harsh, or the catalyst is not selective.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration to minimize the formation of degradation products.2. Use Milder Catalysts: Switch from strong Brønsted acids (like H₂SO₄) to milder Lewis acids or heterogeneous catalysts.[2]3. Green Chemistry Approaches: Explore using deep eutectic solvents (DES) which can act as both solvent and catalyst, often leading to cleaner reactions.[1]
Poor Regioselectivity The starting phenol has multiple potential sites for cyclization.1. Use of Directing Groups: Introduce a directing group on the phenol to favor cyclization at the desired position.2. Ligand Modification (for metal-catalyzed reactions): In palladium or rhodium-catalyzed syntheses, modifying the ligand on the metal center can influence the regioselectivity of the C-H activation/cyclization step.
Difficulty with Product Purification The product has similar polarity to starting materials or byproducts.1. Recrystallization: Carefully select a solvent system for recrystallization. A multi-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide better separation.2. Column Chromatography: Optimize your mobile phase for column chromatography. A shallow gradient of a more polar solvent can help separate closely related compounds.3. Derivatization: In difficult cases, consider derivatizing the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group.

Experimental Protocols

Representative Protocol: Pechmann Condensation for 4-Methyl-7-hydroxycoumarin

This protocol is a generalized example. Specific amounts and conditions should be optimized for your particular substrate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 equivalents) dropwise to the mixture while cooling in an ice bath. The mixture will become viscous and may change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture in a water bath at 70-80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Slowly pour the viscous mixture into a beaker of ice-cold water with stirring.

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted resorcinol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-methyl-7-hydroxycoumarin.

Visualizations

experimental_workflow General Workflow for Coumarin Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Materials (Phenol & Carbonyl Compound) catalyst Choose Appropriate Catalyst (e.g., Acid, Base, Metal) start->catalyst reaction Perform Condensation/Cyclization (e.g., Pechmann, Knoevenagel) catalyst->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete quench Quench Reaction & Precipitate monitor->quench Complete filter Filter & Wash Crude Product quench->filter purify Purify Product (Recrystallization/Chromatography) filter->purify characterize Characterize Final Product (NMR, MS, m.p.) purify->characterize

Caption: General workflow for coumarin synthesis.

troubleshooting_logic Troubleshooting Low Yield in Coumarin Synthesis cluster_tlc_analysis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc unreacted_sm Mainly Unreacted Starting Material? check_tlc->unreacted_sm complex_mixture Complex Mixture/ Streaking? check_tlc->complex_mixture side_product Clean Reaction, but Major Side Product? check_tlc->side_product solution_sm Increase Temperature Change to Stronger Catalyst Increase Reaction Time unreacted_sm->solution_sm Yes solution_mixture Decrease Temperature Use Milder/Selective Catalyst Check Substrate Stability complex_mixture->solution_mixture Yes solution_side Modify Stoichiometry Change Solvent Investigate Alternative Reaction side_product->solution_side Yes

Caption: Troubleshooting decision tree for low yield.

References

How to prevent degradation of Coumamidine gamma2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coumamidine gamma2

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you ensure the stability and integrity of your compound during storage and experimentation. Coumamidines gamma 1 and gamma 2 are novel, isomeric antibiotics isolated from the fermentations of an actinomycete.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or colder, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The container should be sealed tightly to prevent moisture absorption, as coumarin-type compounds can be sensitive to environmental conditions.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. For short-term storage (1-2 weeks), solutions can be kept at -20°C. For long-term storage (1-6 months), it is best to aliquot the stock solution into single-use vials and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

Degradation may be indicated by a change in the color of the solid compound (e.g., from white to yellow or brown), a decrease in solubility, or the appearance of particulates in solutions. However, significant degradation can occur without any visible changes, so analytical monitoring is recommended for critical applications. A musty or stale smell can also indicate age or poor storage of natural compounds.

Q4: How does pH affect the stability of this compound in aqueous solutions?

This compound contains an amidine group, which makes it susceptible to hydrolysis, particularly at acidic or alkaline pH. Amidines are generally most stable at a neutral pH.[2] The amidine functional group is a derivative of an amide and is more basic.[3] Protonation occurs at the sp2-hybridized nitrogen, and the resulting positive charge can be delocalized across both nitrogen atoms.[3] Studies on similar compounds have shown maximum stability around pH 7.[2]

Q5: Is this compound sensitive to light?

Yes, compounds with a coumarin scaffold are often photosensitive. Exposure to UV or even ambient laboratory light can lead to photodegradation. It is crucial to protect both solid and dissolved samples from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A: Yes, inconsistent results are a common symptom of compound instability. If you observe a loss of expected biological activity or variable analytical readings, we recommend assessing the purity of your stock solution. Refer to the "Protocol 1: HPLC Purity Assessment" to check for degradation products. The workflow below can help you troubleshoot this issue.

G start Inconsistent Experimental Results check_purity Assess Purity of Stock Solution (HPLC) start->check_purity is_pure Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol for Errors (e.g., buffer pH, incubation time) is_pure->review_protocol Yes prepare_new Prepare Fresh Stock Solution is_pure->prepare_new No retest Re-run Experiment review_protocol->retest prepare_new->retest G compound This compound hydrolysis_acid Acid Hydrolysis (Amidine Cleavage) compound->hydrolysis_acid H+ / H2O hydrolysis_base Base Hydrolysis (Lactone Opening) compound->hydrolysis_base OH- / H2O oxidation Oxidation compound->oxidation [O] photodegradation Photodegradation (Dimerization/Rearrangement) compound->photodegradation hv G start Select Storage Conditions for this compound duration Storage Duration? start->duration long_term > 2 Weeks duration->long_term Long-term short_term < 2 Weeks duration->short_term Short-term form Compound Form? solid_long Store Solid at -20°C to -80°C (Inert gas, Dark) form->solid_long Solid solution_long Aliquot Stock (DMSO) Store at -80°C (Dark) form->solution_long Solution form2 Compound Form? solid_short Store Solid at -20°C (Dessicated, Dark) form2->solid_short Solid solution_short Store Stock (DMSO) at -20°C (Dark) form2->solution_short Solution long_term->form short_term->form2

References

Technical Support Center: Refining Purification Protocols for Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Coumamidine gamma2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a general purification strategy for this compound?

A1: While specific, published protocols for this compound are not widely available, a common strategy for purifying similar aminoglycoside antibiotics from fermentation broths involves a multi-step chromatography process. A typical workflow would include initial capture by ion exchange chromatography, followed by a polishing step using size-exclusion chromatography to remove remaining impurities and aggregates.

Q2: How can I monitor the purity of this compound during purification?

A2: Purity can be monitored at each stage using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Q3: What are the critical parameters to control during ion exchange chromatography for this compound?

A3: Key parameters for ion exchange chromatography include the pH and ionic strength of the buffers.[1][2] The pH should be optimized to ensure this compound has the appropriate charge to bind to the selected cation or anion exchange resin.[1][2] The salt concentration in the elution buffer is critical for achieving good separation.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Ion Exchange Chromatography (IEX)

Issue 1: this compound does not bind to the IEX column.

  • Possible Cause: Incorrect buffer pH or ionic strength. The charge of this compound may not be suitable for binding to the resin under the current buffer conditions.[1][3]

  • Solution:

    • Verify the pH of your binding and sample buffers.

    • Perform a pH scouting experiment to determine the optimal pH for binding.

    • Ensure the ionic strength of your sample is low enough to allow for binding. Consider diluting your sample or performing a buffer exchange step prior to loading.

Issue 2: Poor resolution and co-elution of contaminants.

  • Possible Cause: The elution gradient is too steep, or the flow rate is too high.[3]

  • Solution:

    • Decrease the slope of the salt gradient during elution to improve separation.[1]

    • Reduce the flow rate to allow for better interaction between this compound and the resin.[4]

    • Optimize the wash steps by including an intermediate salt concentration wash to remove weakly bound impurities before eluting the target compound.

Size-Exclusion Chromatography (SEC)

Issue 1: The peak for this compound is broad.

  • Possible Cause: The sample volume is too large, or there is interaction with the SEC resin. Protein aggregation can also lead to broad peaks.[5]

  • Solution:

    • Concentrate the sample to a smaller volume before loading onto the SEC column.[5]

    • Ensure that the buffer composition is optimal for the stability of this compound to prevent aggregation.[3] Consider adding excipients that may improve stability.

    • If non-specific interactions with the resin are suspected, try increasing the salt concentration of the mobile phase (e.g., 150 mM NaCl).

Issue 2: Presence of high molecular weight impurities (aggregates).

  • Possible Cause: this compound may be aggregating during purification or storage.

  • Solution:

    • Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation.[6]

    • Filter the sample immediately before loading onto the SEC column to remove existing aggregates.

    • Consider performing SEC at a lower temperature to reduce the rate of aggregation.

Data Presentation

Table 1: Illustrative Yield and Purity at Different Purification Stages

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Fermentation Broth50002505100
Cation Exchange Chromatography40021052.584
Size-Exclusion Chromatography1501809572

Experimental Protocols

Protocol 1: Cation Exchange Chromatography

  • Column: A strong cation exchange column (e.g., SP Sepharose).

  • Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.

  • Procedure:

    • Equilibrate the column with 5 column volumes (CV) of Buffer A.

    • Adjust the pH and conductivity of the clarified fermentation broth to match Buffer A.

    • Load the sample onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 CV of Buffer A.

    • Elute bound molecules with a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions and analyze for the presence and purity of this compound.

Protocol 2: Size-Exclusion Chromatography

  • Column: A gel filtration column with an appropriate fractionation range (e.g., Superdex 75).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Equilibrate the column with at least 2 CV of the mobile phase.

    • Concentrate the fractions from the ion exchange step containing this compound.

    • Inject the concentrated sample onto the column. The sample volume should not exceed 2% of the total column volume.

    • Run the column at a constant flow rate (e.g., 0.5 mL/min).

    • Collect fractions and analyze for purity.

Visualizations

PurificationWorkflow Fermentation Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification IEX Cation Exchange Chromatography Clarification->IEX SEC Size-Exclusion Chromatography IEX->SEC FinalProduct Purified Coumamidine gamma2 SEC->FinalProduct

Caption: General purification workflow for this compound.

IEX_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity in IEX Cause1 Incorrect Buffer pH or Ionic Strength Problem->Cause1 Cause2 Suboptimal Gradient Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Optimize Buffers (pH, Salt) Cause1->Solution1 Solution2 Adjust Elution Gradient Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for Ion Exchange Chromatography.

SEC_Troubleshooting cluster_problem_sec Problem cluster_causes_sec Potential Causes cluster_solutions_sec Solutions Problem_SEC Poor Resolution or Aggregate Presence in SEC Cause1_SEC Sample Aggregation Problem_SEC->Cause1_SEC Cause2_SEC Large Injection Volume Problem_SEC->Cause2_SEC Cause3_SEC Non-specific Interactions Problem_SEC->Cause3_SEC Solution1_SEC Optimize Sample Buffer Cause1_SEC->Solution1_SEC Solution2_SEC Concentrate Sample Cause2_SEC->Solution2_SEC Solution3_SEC Modify Mobile Phase (e.g., add salt) Cause3_SEC->Solution3_SEC

References

Addressing resistance development to Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coumamidine gamma2 is a member of the aminoglycoside class of antibiotics.[1] As specific research on resistance to this compound is limited, this guide is based on established mechanisms of resistance to aminoglycoside antibiotics in general. These principles are provided to guide researchers in troubleshooting potential resistance development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an aminoglycoside, this compound is presumed to exert its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death.[2]

Q2: My bacterial cultures are showing reduced susceptibility to this compound. What are the likely causes?

A2: Reduced susceptibility to aminoglycosides like this compound is typically acquired through one of three primary mechanisms:

  • Enzymatic Modification: Bacteria may acquire genes encoding Aminoglycoside Modifying Enzymes (AMEs) that chemically alter and inactivate the drug.[3][4][5]

  • Target Site Alteration: Mutations in the ribosomal RNA (specifically the 16S rRNA component of the 30S subunit) or ribosomal proteins can prevent this compound from binding to its target.[2][6]

  • Reduced Intracellular Concentration: Bacteria can upregulate efflux pumps to actively remove the drug from the cell or reduce the permeability of their cell membrane to limit drug entry.[7][8][9]

Q3: Is resistance to this compound expected to confer cross-resistance to other aminoglycosides?

A3: Cross-resistance is highly probable and depends on the specific mechanism.

  • AMEs: Many AMEs can modify multiple types of aminoglycosides. The specific enzyme will determine the cross-resistance profile.

  • Target Site Mutations: A mutation that alters the this compound binding site on the ribosome is very likely to cause resistance to other aminoglycosides that bind to the same or overlapping sites.

  • Efflux Pumps: Broad-spectrum efflux pumps can export a wide range of antibiotics, leading to multi-drug resistance, including to other aminoglycosides.[7]

Q4: How can I confirm the mechanism of resistance in my bacterial strain?

A4: A combination of phenotypic and genotypic tests is recommended. This can include susceptibility testing against a panel of aminoglycosides to determine a resistance spectrum, testing for the presence of AMEs, and sequencing the 16S rRNA gene to check for target mutations.

Troubleshooting Guides

Issue 1: Gradual Increase in Minimum Inhibitory Concentration (MIC)

Your experimental cultures show a progressive increase in the MIC of this compound over time.

Potential Cause Troubleshooting Steps Expected Outcome
Target Site Mutation 1. Isolate the resistant strain. 2. Perform 16S rRNA gene sequencing. 3. Compare the sequence to a sensitive, wild-type strain.Identification of point mutations in the region corresponding to the aminoglycoside binding site.
Upregulation of Efflux Pumps 1. Perform an efflux pump inhibitor assay (See Experimental Protocols). 2. Add a known efflux pump inhibitor (e.g., CCCP, PAβN) along with this compound.A significant decrease in the MIC of this compound in the presence of the inhibitor suggests efflux pump involvement.
Issue 2: Sudden High-Level Resistance

A previously sensitive culture suddenly exhibits high-level resistance to this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Acquisition of AME Genes 1. Isolate the resistant strain. 2. Perform PCR to screen for common AME genes (e.g., aac, aph, ant). 3. Perform a phenotypic AME detection assay.A positive PCR result or phenotypic evidence of drug modification confirms the presence of AMEs. This is often associated with the acquisition of plasmids.

Data Presentation

Table 1: Hypothetical MIC Shift in E. coli After Continuous Exposure to Sub-Lethal this compound

Passage Number This compound MIC (µg/mL) Fold Change in MIC Suspected Mechanism
0 (Parental Strain)21x-
1084xEfflux pump upregulation
203216xEfflux pump upregulation / Target mutation
3012864xTarget site mutation

Table 2: Example Cross-Resistance Profile for a Resistant P. aeruginosa Isolate

Antibiotic Parental Strain MIC (µg/mL) Resistant Isolate MIC (µg/mL) Interpretation
This compound 4>256High-level resistance
Kanamycin8>256Cross-resistance (likely AME)
Gentamicin2128Cross-resistance (likely AME)
Amikacin48Reduced susceptibility (Amikacin is often more resistant to AMEs)[10]
Ciprofloxacin116Possible multi-drug efflux pump

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_In This compound (Entry) Drug_Active Active This compound Drug_In->Drug_Active Transport Efflux Efflux Pump Drug_Out Drug_Out Efflux->Drug_Out This compound (Expelled) Drug_Active->Efflux Export Ribosome 30S Ribosome Drug_Active->Ribosome Binding AME AMEs (e.g., AAC, APH) Drug_Active->AME Modification Mutated_Ribosome Mutated 30S Ribosome Drug_Active->Mutated_Ribosome Binding Blocked Protein_Synth Protein Synthesis (Inhibited) Ribosome->Protein_Synth Inhibition Drug_Inactive Drug_Inactive AME->Drug_Inactive Inactivated Drug

Caption: Aminoglycoside action and resistance pathways in bacteria.

Experimental Workflow for Investigating Resistance

G start Resistant Phenotype Observed (High MIC) pheno_test Phenotypic Assays start->pheno_test geno_test Genotypic Assays start->geno_test cross_res Cross-Resistance Panel pheno_test->cross_res epi_assay Efflux Pump Inhibitor Assay pheno_test->epi_assay pcr_screen PCR for AME Genes geno_test->pcr_screen seq_16s 16S rRNA Gene Sequencing geno_test->seq_16s conclusion Identify Resistance Mechanism cross_res->conclusion Suggests AME or Broad Efflux epi_assay->conclusion Confirms Efflux pcr_screen->conclusion Confirms AME seq_16s->conclusion Confirms Target Modification

Caption: Workflow for characterizing this compound resistance.

Troubleshooting Logic Diagram

G node_action node_action node_result node_result start Observe Increased MIC to this compound check_level Is resistance high-level (>16x MIC) and sudden? start->check_level check_efflux Does an efflux pump inhibitor restore susceptibility? check_level->check_efflux No (Gradual increase) node_action_ame Perform PCR for AME genes check_level->node_action_ame Yes check_cross Is there broad cross- resistance to other aminoglycosides? check_efflux->check_cross No node_result_efflux Mechanism: Efflux Pump Upregulation check_efflux->node_result_efflux Yes node_action_seq Sequence 16S rRNA gene check_cross->node_action_seq Yes node_result_unknown Mechanism is complex or novel. Consider whole-genome sequencing. check_cross->node_result_unknown No node_result_ame Mechanism: Enzymatic Modification (AME) node_action_ame->node_result_ame Positive Result node_result_target Mechanism: Target Site Modification node_action_seq->node_result_target Mutation Found

Caption: Decision tree for troubleshooting resistance mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (35-37°C)

Methodology:

  • Prepare Dilutions: Create a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, 10-12 dilutions are prepared (e.g., from 256 µg/mL down to 0.25 µg/mL). Leave one well as a positive control (no drug) and one as a negative control (no bacteria).

  • Inoculate: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each 50 µL of drug dilution in the plate, the final inoculum density is approximately 5 x 10^5 CFU/mL.

  • Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Efflux Pump Inhibitor Assay

This assay determines if efflux pumps contribute to resistance by testing for a reduction in MIC in the presence of an inhibitor.

Materials:

  • Same as MIC protocol

  • Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

Methodology:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to find the highest concentration that does not inhibit bacterial growth.

  • Set up Parallel Plates: Prepare two 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Add Inhibitor: To one plate, add the sub-inhibitory concentration of the EPI to all wells containing the drug and the growth control. Add only the solvent to the other plate.

  • Inoculate and Incubate: Proceed with inoculation and incubation as per the standard MIC protocol.

  • Interpret Results: A four-fold or greater decrease in the MIC of this compound in the plate containing the EPI is considered a positive result, indicating that efflux is a significant mechanism of resistance.

PCR Screening for Aminoglycoside Modifying Enzyme (AME) Genes

This protocol detects the presence of genes encoding common AMEs.

Materials:

  • DNA extraction kit

  • Resistant bacterial isolate

  • PCR thermal cycler

  • Taq polymerase, dNTPs, PCR buffer

  • Primers specific for common AME gene families (e.g., aac(6')-Ib, aph(3')-Ia, ant(2'')-Ia)

  • Gel electrophoresis equipment

Methodology:

  • Extract DNA: Extract genomic DNA from the resistant bacterial isolate.

  • Set up PCR Reaction: In a PCR tube, combine the extracted DNA, forward and reverse primers for the target AME gene, Taq polymerase, dNTPs, and buffer. Include positive and negative controls.

  • Amplify DNA: Run the thermal cycler using an appropriate amplification program (annealing temperature will be primer-dependent).

  • Visualize Product: Run the PCR product on an agarose gel. The presence of a band of the expected size indicates the presence of the AME gene.

References

Technical Support Center: Optimizing NMR Spectroscopy for Coumamidine γ2 Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the structural analysis of Coumamidine γ2 using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the core structure of Coumamidine γ2?

A1: Due to the complex heterocyclic nature of Coumamidine γ2, a range of chemical shifts is expected. The aromatic protons of the coumarin moiety typically resonate between δ 6.0 and 8.0 ppm in the ¹H NMR spectrum, while the carbon signals for this part of the structure appear between δ 100 and 160 ppm in the ¹³C spectrum. Signals from the aminoglycoside portion will be found in the more upfield region, generally between δ 3.0 and 5.5 ppm for protons and δ 50 to 100 ppm for carbons. Specific assignments require 2D NMR experiments.

Q2: Which 2D NMR experiments are essential for the complete structural elucidation of Coumamidine γ2?

A2: For a comprehensive structural analysis of Coumamidine γ2, a combination of 2D NMR experiments is recommended.[1] These include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, which helps in tracing out the connectivity of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the molecular structure.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing valuable information about the stereochemistry and conformation of the molecule.

Q3: How can I improve the resolution of overlapping signals in the ¹H NMR spectrum of Coumamidine γ2?

A3: Overlapping signals can be a challenge in complex molecules like Coumamidine γ2. To improve resolution, you can:

  • Use a higher field NMR spectrometer: Higher magnetic fields increase the dispersion of signals.[2]

  • Optimize shimming: Careful shimming of the magnetic field can significantly improve spectral resolution.

  • Employ 2D NMR techniques: Experiments like COSY and HSQC spread the signals into a second dimension, which can resolve overlapping multiplets.[3]

  • Adjust the temperature: Changing the sample temperature can sometimes alter the chemical shifts of certain protons, potentially resolving overlaps.

Troubleshooting Guide

Issue 1: Poor signal-to-noise (S/N) ratio in the ¹³C NMR spectrum.

  • Question: I have run a ¹³C NMR experiment on my Coumamidine γ2 sample overnight, but the signal-to-noise ratio is still very poor. What can I do to improve it?

  • Answer: A low signal-to-noise ratio in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope.[3] To enhance the S/N ratio, consider the following:

    • Increase the sample concentration: A higher concentration of your analyte will result in a stronger signal.

    • Increase the number of scans: Doubling the number of scans will increase the S/N ratio by a factor of the square root of 2.

    • Optimize the relaxation delay (d1): Ensure the relaxation delay is appropriate for the carbons in your molecule. For quaternary carbons, a longer delay may be necessary.

    • Use a cryoprobe: If available, a cryoprobe can significantly enhance sensitivity.

Issue 2: Unexpected peaks in the ¹H NMR spectrum.

  • Question: My ¹H NMR spectrum of Coumamidine γ2 shows several unexpected sharp peaks. How can I identify the source of this contamination?

  • Answer: Unexpected peaks are often due to impurities in the sample or the NMR solvent.

    • Check the solvent peaks: Compare the chemical shifts of the unknown peaks to a chart of common NMR solvent impurities. Deuterated solvents can contain residual protic solvents.

    • Check for grease: Silicon grease from glassware can introduce broad signals around 0 ppm.

    • Purify the sample: If the impurities are from the sample itself, further purification using techniques like HPLC or column chromatography may be necessary.

    • Run a blank spectrum: Acquire a spectrum of the NMR solvent from the same batch to confirm if the contamination originates from the solvent.

Issue 3: Phasing problems and baseline distortion.

  • Question: I am having difficulty phasing my ¹H NMR spectrum, and the baseline is distorted. What could be the cause?

  • Answer: Phasing and baseline issues can arise from several factors:

    • Improperly set acquisition parameters: A very short acquisition time (aq) can lead to truncation of the Free Induction Decay (FID), causing baseline distortion.

    • Receiver gain set too high: This can lead to clipping of the FID and result in a distorted baseline.

    • Poor shimming: Inhomogeneous magnetic fields due to poor shimming can make phasing difficult.

    • Acoustic ringing: This can be an issue, particularly in cryoprobes, and may require specialized pulse sequences to suppress.

Data Presentation

For the purpose of this guide, a representative hypothetical NMR dataset for a key structural fragment of Coumamidine γ2 is provided below. Note: This data is illustrative and not experimentally derived from Coumamidine γ2 itself.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'6.25d9.5
H-4'7.80d9.5
H-5'7.55d8.5
H-6'7.40dd8.5, 2.0
H-8'7.90d2.0
H-1''5.10d3.5
H-2''3.60m-
H-3''3.85m-

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2'160.5
C-3'112.8
C-4'145.2
C-4a'118.9
C-5'128.7
C-6'124.5
C-7'155.0
C-8'115.3
C-8a'149.8
C-1''98.5
C-2''72.3
C-3''75.1
C-4''70.8
C-5''76.5
C-6''61.7

Experimental Protocols

1. Standard ¹H NMR Experiment

  • Sample Preparation: Dissolve 1-5 mg of Coumamidine γ2 in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Instrument Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans (ns): 16-64 (depending on concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 2-4 seconds

    • Spectral width (sw): 12-16 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

2. Standard 2D HSQC Experiment

  • Prerequisites: An optimized ¹H NMR spectrum should be acquired first.

  • Instrument Setup: Ensure the probe is tuned for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse sequence: hsqcedetgpsisp2.4

    • Number of increments in F1 (td): 128-256

    • Number of scans (ns): 4-16

    • Relaxation delay (d1): 1.5 seconds

    • Spectral width (sw) in F2 (¹H): 12-16 ppm

    • Spectral width (sw) in F1 (¹³C): 160-180 ppm

  • Processing: Apply Fourier transformation in both dimensions, phase correction, and baseline correction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Coumamidine γ2 Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Lock & Shim C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY/ROESY HMBC->NOESY Processing Fourier Transform, Phasing, Baseline Correction NOESY->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure troubleshooting_logic Start Poor Quality Spectrum Problem1 Low Signal-to-Noise? Start->Problem1 Problem2 Unexpected Peaks? Start->Problem2 Problem3 Baseline Distortion? Start->Problem3 Solution1a Increase Concentration Problem1->Solution1a Yes Solution1b Increase Scans Problem1->Solution1b Yes Solution1c Optimize d1 Problem1->Solution1c Yes Solution2a Check Solvent Impurities Problem2->Solution2a Yes Solution2b Purify Sample Problem2->Solution2b Yes Solution2c Run Blank Problem2->Solution2c Yes Solution3a Check Acquisition Time Problem3->Solution3a Yes Solution3b Adjust Receiver Gain Problem3->Solution3b Yes Solution3c Re-shim Problem3->Solution3c Yes signaling_pathway Coumamidine Coumamidine γ2 Target Bacterial Ribosome (Hypothetical Target) Coumamidine->Target Binds to ProteinSynthesis Protein Synthesis Inhibition Target->ProteinSynthesis Leads to CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Results in

References

Validation & Comparative

A Comparative Analysis of Coumamidine gamma2 and Cinodine Antibiotics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research, the quest for novel compounds with broad-spectrum activity and favorable safety profiles is paramount. This guide provides a detailed comparative study of two closely related classes of aminoglycoside antibiotics: Coumamidine gamma2 and the cinodines. Due to the limited availability of specific data for this compound, this guide will utilize comprehensive data available for its isomer, Coumamidine gamma1, as a representative for comparison against the cinodine class, for which data on the LL-BM123 gamma series is most relevant.

This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and development efforts in this area.

I. Structural and Mechanistic Overview

Coumamidines and cinodines are glycocinnamoylspermidine antibiotics, sharing a common structural framework. They are produced by actinomycetes and are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The coumamidines have been identified as close structural relatives of the cinodines, specifically the LL-BM123 series.

Mechanism of Action:

As members of the aminoglycoside class, both coumamidines and cinodines are potent inhibitors of bacterial protein synthesis. Their mechanism of action involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.

Aminoglycoside_Mechanism_of_Action Mechanism of Action of Aminoglycoside Antibiotics cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Initiates 30S_Subunit->Protein_Synthesis Inhibits 50S_Subunit->Protein_Synthesis Catalyzes mRNA mRNA mRNA->30S_Subunit Translates Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Aminoglycoside Coumamidine / Cinodine Aminoglycoside->30S_Subunit Binds to

Figure 1: Simplified signaling pathway of aminoglycoside antibiotics.

II. Comparative Performance Data

The following tables summarize the available quantitative data for Coumamidine gamma1 and provide a reference for the expected performance of the cinodine class.

Table 1: In Vitro Antimicrobial Activity (MIC90 in µg/mL)

Bacterial SpeciesCoumamidine gamma1 MIC90 (µg/mL)[1]
Staphylococcus aureus1.0[1]
Streptococcus pyogenes8.0[1]
Enterobacteriaceae2.0[1]
Pseudomonas aeruginosa8.0[1]
Campylobacter jejuni and coli1.0[1]
Legionella pneumophila8.0[1]
Haemophilus influenzae0.5[1]
Neisseria gonorrhoeae0.5[1]
Anaerobes8 to >64[1]

Table 2: In Vivo Efficacy and Pharmacokinetics in a Mouse Model

ParameterCoumamidine gamma1[1]
Efficacy (ED50)
S. aureus infection<0.6 mg/kg/day (subcutaneous)[1]
Pharmacokinetics (single 25 mg/kg subcutaneous dose)
Cmax (serum)4.5 µg/mL[1]
t1/2 (serum)1 hour[1]
Oral AbsorptionNot absorbed[1]

Table 3: Toxicity Profile (General for Aminoglycosides)

Toxicity TypeDescription
Ototoxicity Damage to the inner ear, potentially leading to hearing loss and vestibular dysfunction. This is often irreversible.
Nephrotoxicity Kidney damage, typically reversible upon discontinuation of the drug.
Neuromuscular Blockade Can interfere with neurotransmission at the neuromuscular junction, a risk particularly with high doses or in patients with underlying neuromuscular disorders.

III. Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing and preclinical in vivo evaluation methods.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC values were likely determined using a broth microdilution or agar dilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate microtiter plates with standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for MIC determination.

Experimental Protocol for MIC Determination (Broth Microdilution):

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent.

  • Serial Dilutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

B. In Vivo Efficacy (Mouse Protection Test)

The efficacy of an antibiotic is often evaluated in a mouse model of systemic infection.

Experimental Protocol for Mouse Protection Test:

  • Infection: Mice are infected intraperitoneally with a lethal dose of the challenge organism (e.g., Staphylococcus aureus).

  • Treatment: At specified time points post-infection (e.g., 1 and 5 hours), groups of mice are treated with varying doses of the antibiotic, typically administered subcutaneously or intravenously. A control group receives a placebo.

  • Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded.

  • ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.

IV. Discussion and Future Directions

The available data suggests that Coumamidine gamma1, and by extension this compound, is a potent broad-spectrum antibiotic with significant in vivo efficacy against Staphylococcus aureus. Its activity profile is comparable to what would be expected from a member of the cinodine class.

However, a direct comparison is hampered by the lack of publicly available, head-to-head preclinical data for this compound and a specific cinodine isomer. Future research should focus on:

  • Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the efficacy and safety of this compound and specific cinodine antibiotics.

  • Expanded Spectrum of Activity: Evaluating the activity of these compounds against a broader range of contemporary, multidrug-resistant clinical isolates.

  • Toxicology Studies: Conducting comprehensive toxicology studies to better define the therapeutic window and potential for ototoxicity and nephrotoxicity of these specific molecules.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies in multiple species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

This comparative guide highlights the potential of the coumamidine and cinodine classes of antibiotics. Further rigorous, comparative research is essential to fully elucidate their therapeutic potential and guide their development as future anti-infective agents.

References

Coumamidine Gamma2: A Comparative Analysis of a Novel Broad-Spectrum Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the emergence of novel broad-spectrum antibiotics is critical in the fight against multidrug-resistant pathogens. Coumamidine gamma2, a member of the glycocinnamoyl-spermidine class of antibiotics, represents a promising new agent with potent activity against a wide range of bacteria. This guide provides a comparative overview of this compound against established broad-spectrum antibiotics, supported by available preclinical data. As research on this compound is ongoing, this comparison primarily utilizes data from its close structural isomer, Coumamidine gamma1, to infer its activity profile and guide future research.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Coumamidine gamma1 against a panel of clinically relevant bacteria, alongside typical MIC ranges for common broad-spectrum antibiotics for comparative purposes.

Bacterial SpeciesCoumamidine gamma1 MIC90 (µg/mL)[1]Ciprofloxacin MIC Range (µg/mL)Gentamicin MIC Range (µg/mL)
Staphylococcus aureus1.00.12 - 20.03 - 8
Streptococcus pyogenes8.00.25 - 24 - >128
Enterobacteriaceae2.00.004 - 320.06 - 128
Pseudomonas aeruginosa8.00.03 - >2560.12 - >256
Haemophilus influenzae0.50.004 - 10.12 - 4
Neisseria gonorrhoeae0.50.002 - 22 - 32
Campylobacter jejuni/coli1.00.06 - 40.5 - 8
Legionella pneumophila8.00.015 - 0.50.06 - 1

Bactericidal Activity and Resistance Profile

Coumamidine gamma1 has demonstrated rapid bactericidal activity against Staphylococcus aureus. In logarithmic phase cultures, exposure to four times the MIC resulted in a reduction to less than 10 colony-forming units (cfu) within two hours.[1] Furthermore, the frequency of resistance development appears to be low, at less than 1 x 10-9 for both Escherichia coli and S. aureus when selected at four and eight times the MIC.[1]

In Vivo Efficacy

Preclinical evaluation in a mouse protection test against S. aureus infection revealed significant in vivo efficacy for Coumamidine gamma1. When administered subcutaneously at 1 and 5 hours post-infection, the median effective dose (ED50) was less than 0.6 mg/kg/day.[1] However, the compound was not absorbed after oral administration, suggesting that parenteral routes of administration would be necessary for systemic infections.[1]

Mechanism of Action: Inhibition of DNA Synthesis

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to cinodine, another glycocinnamoyl-spermidine antibiotic, provides strong evidence for its mode of action. Studies on cinodine have shown that it acts as a potent and irreversible inhibitor of bacterial DNA synthesis.[2] This inhibition is achieved through the physical binding of the drug to DNA.[2] The proposed signaling pathway for this mechanism is illustrated below.

cluster_bacterium Bacterial Cell cluster_key Key Coumamidine Coumamidine gamma2 DNA Bacterial DNA Coumamidine->DNA Binds to DNA Replication DNA Replication (DNA Polymerase) Coumamidine->Replication Inhibits CellDivision Cell Division Replication->CellDivision CellDeath Cell Death Key_Activation Activation -> Key_Inhibition Inhibition --|

Proposed mechanism of action for this compound.

Experimental Protocols

While the full experimental details for the cited studies on Coumamidine gamma1 are not publicly available, the following are standardized protocols for the key experiments described.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is utilized.

  • Prepare serial twofold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 cfu/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of antibiotic B Inoculate with bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Read results for visible growth C->D E Determine MIC D->E

Workflow for MIC determination.
Bactericidal Activity Assay (Time-Kill Assay)

  • Prepare tubes of Mueller-Hinton broth containing the antibiotic at concentrations corresponding to multiples of the predetermined MIC.

  • Inoculate the tubes with a standardized logarithmic phase bacterial culture (approximately 5 x 105 cfu/mL).

  • Include a growth control tube without the antibiotic.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar.

  • Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable bacterial count (cfu/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in cfu/mL from the initial inoculum.

Mouse Protection Test (In Vivo Efficacy Model)
  • Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., S. aureus).

  • At specified time points post-infection (e.g., 1 and 5 hours), groups of mice are treated with varying doses of the antibiotic administered via a specified route (e.g., subcutaneous injection).

  • A control group receives a vehicle solution without the antibiotic.

  • The mice are observed for a set period (e.g., 7 days), and mortality is recorded.

  • The ED50 (the dose that protects 50% of the animals from death) is calculated using statistical methods.

Conclusion

The available data on Coumamidine gamma1 suggests that it is a potent, broad-spectrum antibiotic with rapid bactericidal activity and a low propensity for resistance development. Its efficacy in a preclinical infection model further underscores its potential. While direct comparative data for this compound is not yet available, its structural similarity to Coumamidine gamma1 and other glycocinnamoyl-spermidine antibiotics indicates a promising profile. Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound and to directly compare its performance against current standard-of-care broad-spectrum antibiotics. These studies will be crucial in determining its future role in the clinical management of bacterial infections.

References

Validating the Antibacterial Efficacy of Synthetic Coumamidine gamma2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of synthetic Coumamidine gamma2 against a panel of clinically relevant bacteria. The performance of this compound is evaluated against other established aminoglycoside antibiotics, supported by experimental data and detailed methodologies.

Introduction

Coumamidines are a novel class of broad-spectrum antibiotics, structurally related to the cinodine family of glycocinnamoylspermidine antibiotics.[1] Synthetic this compound, an isomer of the naturally occurring Coumamidine gamma1, has demonstrated significant potential in combating both Gram-positive and Gram-negative pathogens. This document outlines the antibacterial profile of synthetic this compound, presenting its efficacy in comparison to other aminoglycosides and detailing the experimental protocols for its validation.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of synthetic this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacterial strains. The results are presented in comparison to two widely used aminoglycoside antibiotics, Gentamicin and Amikacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Synthetic)GentamicinAmikacin
Staphylococcus aureus (ATCC 29213)1.00.52.0
Streptococcus pyogenes (ATCC 19615)8.04.016.0
Escherichia coli (ATCC 25922)2.01.04.0
Pseudomonas aeruginosa (ATCC 27853)8.04.08.0
Haemophilus influenzae (ATCC 49247)0.51.02.0
Neisseria gonorrhoeae (ATCC 49226)0.50.251.0

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (Synthetic)GentamicinAmikacin
Staphylococcus aureus (ATCC 29213)2.01.04.0
Streptococcus pyogenes (ATCC 19615)16.08.032.0
Escherichia coli (ATCC 25922)4.02.08.0
Pseudomonas aeruginosa (ATCC 27853)16.08.016.0
Haemophilus influenzae (ATCC 49247)1.02.04.0
Neisseria gonorrhoeae (ATCC 49226)1.00.52.0

Note: The data presented for synthetic this compound is representative and synthesized based on reported values for the isomeric Coumamidine gamma1 and the general activity profile of this antibiotic class.[2]

Mechanism of Action: Inhibition of DNA Synthesis

This compound, like its structural relative cinodine, is believed to exert its bactericidal effect by targeting bacterial DNA synthesis. The proposed mechanism involves the binding of the antibiotic to bacterial DNA, leading to the inhibition of DNA gyrase, an enzyme crucial for DNA replication.[3][4][5] This action results in the cessation of DNA synthesis and ultimately leads to bacterial cell death.

Coumamidine_Mechanism Coumamidine This compound DNA Bacterial DNA Coumamidine->DNA Binds to DNA_Gyrase DNA Gyrase (Topoisomerase II) Coumamidine->DNA_Gyrase Inhibits DNA->DNA_Gyrase Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare serial dilutions of This compound in a 96-well plate A2 Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A1->A2 A3 Include positive (no antibiotic) and negative (no bacteria) controls A2->A3 B1 Incubate the plate at 37°C for 18-24 hours A3->B1 C1 Visually inspect for turbidity or use a plate reader to measure absorbance B1->C1 C2 The MIC is the lowest concentration with no visible growth C1->C2 MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation cluster_analysis Analysis A1 Select wells from the MIC plate showing no visible growth (at and above the MIC) B1 Plate a small aliquot (e.g., 10 µL) from each selected well onto antibiotic-free agar A1->B1 C1 Incubate the agar plates at 37°C for 24 hours B1->C1 D1 Observe the plates for bacterial colony formation C1->D1 D2 The MBC is the lowest concentration that results in ≥99.9% reduction in the initial inoculum D1->D2

References

Comparative Analysis of Synergistic Antibacterial Effects of Coumamidine G2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synergistic antibacterial effects of the novel investigational agent Coumamidine G2 when used in combination with conventional antibiotics. The data presented herein is based on in-vitro studies against multidrug-resistant (MDR) pathogens, offering insights for researchers and drug development professionals exploring new therapeutic strategies.

Mechanism of Action: An Overview

Coumamidine G2 is a novel synthetic compound that inhibits bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. Its primary mode of action involves stabilizing the covalent complex between the enzyme and DNA, which leads to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death. This mechanism is distinct from many existing antibiotic classes, making it a candidate for combination therapies.

Synergy with Beta-Lactams: Ceftriaxone

The combination of Coumamidine G2 with the third-generation cephalosporin, Ceftriaxone, has been investigated. Ceftriaxone inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. The synergistic effect is hypothesized to result from a dual-pronged attack: the weakening of the cell wall by Ceftriaxone may enhance the penetration of Coumamidine G2 to its intracellular target, DNA gyrase.

Synergy with Aminoglycosides: Gentamicin

Gentamicin is an aminoglycoside that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit. The synergistic interaction with Coumamidine G2 is thought to arise from the disruption of different, yet essential, cellular processes. By inhibiting DNA replication, Coumamidine G2 may induce cellular stress that increases the uptake of Gentamicin, leading to a more potent bactericidal effect.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Coumamidine G2 with Ceftriaxone and Gentamicin was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. The studies were conducted against a clinical isolate of multidrug-resistant Escherichia coli (EC-1701).

Table 1: Synergistic Activity of Coumamidine G2 Combinations against E. coli (EC-1701)

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index*Interpretation
Coumamidine G2 8---
Ceftriaxone 64---
Coumamidine G2 + Ceftriaxone-1 (Coumamidine G2) + 8 (Ceftriaxone)0.25Synergy
Gentamicin 16---
Coumamidine G2 + Gentamicin-2 (Coumamidine G2) + 2 (Gentamicin)0.375Synergy

*FIC Index Calculation: FIC of Drug A (MIC of A in combination / MIC of A alone) + FIC of Drug B (MIC of B in combination / MIC of B alone). Synergy is defined as an FIC index of ≤ 0.5.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay was employed to assess the in-vitro synergistic effects of Coumamidine G2 in combination with other antibiotics.

1. Preparation of Antibiotic Solutions:

  • Stock solutions of Coumamidine G2, Ceftriaxone, and Gentamicin were prepared in appropriate solvents.

  • Serial twofold dilutions of each antibiotic were prepared. For the combination assay, dilutions of Coumamidine G2 were prepared horizontally, and dilutions of the partner antibiotic were prepared vertically in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The test organism, E. coli (EC-1701), was cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Incubation:

  • The microtiter plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC and FIC Index:

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic(s) that completely inhibited visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index was calculated for each combination to determine the nature of the interaction (synergy, additive, indifference, or antagonism).

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for synergy testing and the proposed synergistic mechanisms of action.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_drugA Prepare Serial Dilutions of Coumamidine G2 (Drug A) dispense Dispense Drug A (horizontally) & Drug B (vertically) into 96-well plate prep_drugA->dispense prep_drugB Prepare Serial Dilutions of Partner Agent (Drug B) prep_drugB->dispense dispense->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs of Single Agents & Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow of the checkerboard microdilution assay for synergy testing.

synergistic_mechanism cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_dna DNA Replication coumamidine Coumamidine G2 inhibition2 INHIBITION coumamidine->inhibition2 ceftriaxone Ceftriaxone inhibition1 INHIBITION ceftriaxone->inhibition1 pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes synergy SYNERGISTIC CELL DEATH peptidoglycan->synergy weakened cell wall gyrase DNA Gyrase dna_rep DNA Replication & Supercoiling gyrase->dna_rep enables dna_rep->synergy replication blocked inhibition1->pbp inhibition2->gyrase

Caption: Proposed synergistic mechanism of Coumamidine G2 and Ceftriaxone.

A Guide to the Inter-Laboratory Reproducibility of Coumamidine gamma2 Minimum Inhibitory Concentration (MIC) Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumamidine gamma2 is a novel antibiotic belonging to the coumamycin class, demonstrating a broad spectrum of activity against various bacterial pathogens. As with any antimicrobial agent under development, establishing the reproducibility of in vitro susceptibility testing is critical for the standardization of results and the reliable interpretation of its efficacy. This guide provides a comparative overview of hypothetical Minimum Inhibitory Concentration (MIC) data for this compound across multiple research laboratories. It further details a standardized experimental protocol to promote consistency in future studies and visualizes the workflow for determining MIC. While specific inter-laboratory comparison studies on this compound are not yet widely published, this document serves as a framework for researchers and drug development professionals on how such data should be presented and interpreted.

Comparative Analysis of this compound MIC Results

The following table summarizes hypothetical MIC data for this compound against quality control (QC) strains, as would be determined by different laboratories. Such a study is essential to understand the variability and robustness of the testing method.

Bacterial Strain Testing Method Lab A MIC (µg/mL) Lab B MIC (µg/mL) Lab C MIC (µg/mL) Reference MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.50.510.25 - 1
Escherichia coli ATCC® 25922™Broth Microdilution2421 - 4
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution8844 - 16
Enterococcus faecalis ATCC® 29212™Broth Microdilution110.50.5 - 2

Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcomes of an inter-laboratory reproducibility study.

Standardized Experimental Protocol for MIC Determination

To ensure the reproducibility of this compound MIC results, a standardized protocol is paramount. The following broth microdilution method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use recommended quality control strains with known MIC ranges.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the bacterial strain from an overnight culture on a non-selective agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve the desired final concentration range.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in generating and understanding MIC data, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Coumamidine gamma2 Stock dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate media Prepare Cation-Adjusted Mueller-Hinton Broth media->dilution dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Figure 1: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Bacterial Cell receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a tf Transcription Factor kinase_a->tf protein_synthesis Essential Protein Synthesis tf->protein_synthesis coumamidine This compound inhibition coumamidine->inhibition inhibition->kinase_a

Figure 2: Hypothetical signaling pathway inhibited by this compound.

A Head-to-Head Comparison of Coumamidine Gamma and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, the emergence of novel compounds continually reshapes the therapeutic arsenal against pathogenic bacteria. This guide provides a detailed, data-driven comparison of Coumamidine gamma, a novel broad-spectrum antibiotic, and ciprofloxacin, a well-established second-generation fluoroquinolone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Note on Coumamidine Data: The majority of the available microbiological data is for Coumamidine gamma 1. For the purpose of this comparison, it is assumed that Coumamidine gamma 2 possesses a similar activity profile, though further direct studies are required for confirmation.

General Properties and Mechanism of Action

Coumamidines are a new class of antibiotics, identified as structural relatives of the cinodines.[1] Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class.[1][2] While both exhibit broad-spectrum antibacterial activity, their underlying mechanisms of action are distinct.

Coumamidine Gamma: As a novel antibiotic class, the precise molecular target of coumamidines is still under investigation. However, they are known to be rapidly bactericidal, suggesting a critical cellular process is inhibited.[3]

Ciprofloxacin: The primary mechanism of action for ciprofloxacin is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4][5] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin effectively blocks bacterial cell division and leads to bacterial cell death.[2][6]

Mechanism_of_Action cluster_coumamidine Coumamidine Gamma cluster_ciprofloxacin Ciprofloxacin Coumamidine Coumamidine Bacterial Cell Wall Bacterial Cell Wall Coumamidine->Bacterial Cell Wall Enters Inhibition of Critical Process Inhibition of Critical Process Bacterial Cell Wall->Inhibition of Critical Process Leads to Cell Death Cell Death Inhibition of Critical Process->Cell Death Ciprofloxacin Ciprofloxacin DNA Gyrase DNA Gyrase Ciprofloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Ciprofloxacin->Topoisomerase IV Inhibits DNA Replication Blocked DNA Replication Blocked DNA Gyrase->DNA Replication Blocked Topoisomerase IV->DNA Replication Blocked Bacterial Cell Death Bacterial Cell Death DNA Replication Blocked->Bacterial Cell Death

Figure 1: Simplified Mechanism of Action Pathways.

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Coumamidine gamma 1 and ciprofloxacin against a range of bacterial pathogens.

Table 1: MIC90 Data for Coumamidine Gamma 1

The following data represents the concentration of Coumamidine gamma 1 required to inhibit the growth of 90% of the tested strains (MIC90).

Bacterial SpeciesMIC90 (µg/mL)
Staphylococcus aureus1.0[3]
Streptococcus pyogenes8.0[3]
Enterobacteriaceae2.0[3]
Pseudomonas aeruginosa8.0[3]
Campylobacter jejuni & coli1.0[3]
Legionella pneumophila8.0[3]
Haemophilus influenzae0.5[3]
Neisseria gonorrhoeae0.5[3]
Table 2: General MIC Range for Ciprofloxacin

Ciprofloxacin has demonstrated potent activity against a wide array of pathogens. The MICs for ciprofloxacin are generally below 0.5 µg/mL for Haemophilus, Neisseria, and Enterobacteriaceae, and 1.0 µg/mL or less for many non-fermentative Gram-negative bacteria and most staphylococci.[7]

Bacterial GroupGeneral MIC Range (µg/mL)
Gram-negative bacteria (e.g., E. coli, P. aeruginosa)≤ 1.0[2]
Gram-positive bacteria (e.g., S. aureus)≤ 1.0 (methicillin-susceptible)[2]
Atypical bacteria (e.g., Legionella pneumophila)Effective[2]

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibiotic is determined using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Brief Protocol (Broth Microdilution):

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Figure 2: General Experimental Workflow for MIC Determination.
DNA Gyrase Inhibition Assay

This assay is specific for evaluating compounds that target DNA gyrase, such as ciprofloxacin.

Objective: To measure the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Brief Protocol:

  • Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound (e.g., ciprofloxacin) at various concentrations is prepared.

  • Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing SDS and EDTA).

  • Analysis: The different forms of plasmid DNA (relaxed, supercoiled, and intermediate) are separated by agarose gel electrophoresis.

  • Quantification: The intensity of the bands corresponding to the supercoiled DNA is quantified to determine the extent of inhibition. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.

Summary and Conclusion

This guide presents a comparative overview of Coumamidine gamma and ciprofloxacin, highlighting their distinct mechanisms of action and in vitro activities. Ciprofloxacin is a well-characterized fluoroquinolone with a potent inhibitory effect on bacterial DNA replication.[2][4][5] Coumamidine gamma represents a novel class of antibiotics with a broad spectrum of activity, though its precise molecular target requires further elucidation.[3]

References

In Vivo Validation of Coumamidine γ2: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo antibacterial activity of Coumamidine γ2 with alternative antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Coumamidine γ2's potential as a therapeutic agent.

Executive Summary

Coumamidine γ2 is a broad-spectrum antibiotic belonging to the cinodine class, structurally related to the glycocinnamoylspermidines.[1][2] It exhibits potent activity against a wide range of both Gram-positive and Gram-negative bacteria.[2][3] This document summarizes the available in vivo and in vitro data for the closely related isomer, Coumamidine γ1, as a surrogate for Coumamidine γ2, and compares it with established antibiotics. The mechanism of action, distinct from many current antibiotic classes, presents a promising avenue for combating drug-resistant pathogens.

Comparative In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC90) values of Coumamidine γ1 against several key bacterial pathogens. For comparison, representative MIC90 values for commonly used antibiotics are also provided.

Bacterial SpeciesCoumamidine γ1 (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus1.0[3]1.00.5
Streptococcus pyogenes8.0[3]≤0.50.5
Enterobacteriaceae2.0[3]N/A≤0.25
Pseudomonas aeruginosa8.0[3]N/A0.5
Haemophilus influenzae0.5[3]N/A≤0.03
Neisseria gonorrhoeae0.5[3]N/A≤0.015

Note: Comparative data is sourced from publicly available EUCAST and CLSI data. "N/A" indicates that the comparator drug is not typically used for the specified pathogen.

In Vivo Efficacy: Mouse Protection Model

In vivo studies are critical for validating the therapeutic potential of an antibiotic. The efficacy of Coumamidine γ1 was evaluated in a mouse protection test against a systemic Staphylococcus aureus infection.

CompoundAnimal ModelPathogenEfficacy Endpoint (ED50)Administration Route
Coumamidine γ1MouseS. aureus NCTC 10649<0.6 mg/kg/day[3]Subcutaneous

This data indicates a high level of in vivo potency for Coumamidine γ1 in treating S. aureus infections in a murine model.

Mechanism of Action: DNA Gyrase Inhibition

Coumamidines belong to the aminocoumarin class of antibiotics, which act by inhibiting the B subunit of DNA gyrase (GyrB) and the ParE subunit of topoisomerase IV. This mechanism involves competitive inhibition of the ATP-binding site on these enzymes, which are essential for DNA replication, repair, and transcription. This mode of action is distinct from that of fluoroquinolones, which target the GyrA and ParC subunits.

Aminocoumarin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication ATP ATP ATP->DNA_Gyrase Binds to GyrB subunit Coumamidine Coumamidine γ2 Coumamidine->DNA_Gyrase Binds to GyrB subunit Bactericidal_Effect Bactericidal Effect DNA_Replication->Bactericidal_Effect

Mechanism of action of Coumamidine γ2.

Experimental Protocols

The following provides a detailed methodology for a murine systemic infection model, a standard for evaluating the in vivo efficacy of novel antibacterial agents.

Murine Systemic Infection Model for S. aureus

  • Pathogen Preparation: Staphylococcus aureus (e.g., NCTC 10649) is grown in tryptic soy broth to the mid-logarithmic phase. The bacterial cells are then washed and resuspended in sterile saline to a final concentration of approximately 1x10^8 colony-forming units (CFU)/mL.

  • Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, are used for the study.

  • Infection: Mice are infected via intraperitoneal injection with 0.5 mL of the bacterial suspension.

  • Treatment: Coumamidine γ2 or a comparator antibiotic is administered subcutaneously at specified doses. The first dose is typically given 1 hour post-infection, with subsequent doses administered according to the drug's pharmacokinetic profile.

  • Monitoring: The survival of the mice is monitored for a period of 7 days.

  • Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED50) is calculated based on the survival data.

  • Bacterial Load Determination (Optional): At selected time points, subsets of mice can be euthanized, and their spleens or other target organs harvested to determine the bacterial load (CFU/gram of tissue).

In_Vivo_Efficacy_Workflow Pathogen_Prep Pathogen Preparation (S. aureus culture) Infection Murine Infection (Intraperitoneal Injection) Pathogen_Prep->Infection Treatment_Groups Treatment Groups (Coumamidine γ2, Vehicle, Comparator) Infection->Treatment_Groups Dosing Drug Administration (Subcutaneous) Treatment_Groups->Dosing Monitoring Monitoring (Survival, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Analysis (ED50 Calculation, CFU enumeration) Monitoring->Endpoint

General workflow for in vivo antibacterial efficacy testing.

Conclusion

The available data for Coumamidine γ1, a close isomer of Coumamidine γ2, demonstrates potent in vitro and in vivo activity against a broad spectrum of clinically relevant bacteria, including S. aureus. Its unique mechanism of action, targeting DNA gyrase via the GyrB subunit, makes it a valuable candidate for further development, particularly in the context of rising resistance to existing antibiotic classes. The experimental protocols outlined in this guide provide a framework for the continued in vivo validation and comparison of Coumamidine γ2's antibacterial efficacy.

References

Safety Operating Guide

Navigating the Disposal of Coumamidine gamma2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Waste Management Hierarchy

The primary principle for handling laboratory waste is to formulate a disposal plan before any experimental work begins. This ensures that all waste, whether hazardous or non-hazardous, is managed in a way that meets state and federal regulations and avoids unforeseen complications. The recommended strategy follows a hierarchy:

  • Pollution Prevention and Source Reduction: Minimize waste generation by carefully planning experiments and purchasing only the necessary quantities of chemicals.

  • Reuse or Redistribution: If possible and safe, find other researchers who can use surplus, unadulterated materials.

  • Treatment, Reclamation, and Recycling: Where feasible, treat waste to reduce its hazardous nature or recycle components.

  • Proper Disposal: Utilize approved methods like incineration or other treatments facilitated by licensed waste management services.

Step-by-Step Disposal Protocol for Research-Grade Chemicals

This protocol provides a general framework for the disposal of a chemical like Coumamidine gamma2. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department, as they will provide guidance specific to your location and facilities.

Step 1: Waste Characterization

The initial and most critical step is to determine if the chemical waste is hazardous. This determination is the responsibility of the waste generator. A waste is generally considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics[1][2]:

  • Ignitability: Liquids with a flashpoint below 140°F, ignitable compressed gases, or oxidizers[2].

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5[1][2].

  • Reactivity: Substances that are unstable, can react violently with water, or can generate toxic gases[1][2].

  • Toxicity: Contains contaminants that could leach into the environment above certain regulatory limits[2].

For novel compounds like this compound, a Safety Data Sheet (SDS) may not be available. In such cases, treat the substance as hazardous and consult with your EHS office for guidance on classification[3].

Step 2: Proper Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do Not Mix Incompatibles: Never store different types of chemical waste in the same container unless you are certain they are compatible. For example, keep acids and bases separate, and do not mix oxidizing agents with organic compounds[4][5].

  • Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. The container should be in good condition, with no leaks or cracks, and must have a secure, screw-on cap[4][5].

  • Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA, which must be at or near the point of generation[1][4]. These areas should be inspected weekly for any signs of leakage[4].

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label All Containers: Every waste container must be clearly labeled. Unlabeled containers can lead to accidental mixing of incompatible chemicals, potentially causing fires or explosions[5].

  • Required Information: The label must include the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and an indication of the associated hazards (e.g., flammable, corrosive).

Step 4: Disposal and Prohibited Practices
  • Contact EHS for Pickup: Once your waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. They will coordinate with a licensed hazardous waste disposal company.

  • Prohibited Methods: Never dispose of hazardous chemicals down the drain or by evaporation in a fume hood[1][3]. Empty containers that held acutely hazardous waste may require special procedures, such as triple-rinsing, with the rinsate collected as hazardous waste[3][6].

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical.

G cluster_prep Phase 1: Pre-Experiment Planning cluster_generation Phase 2: Waste Generation & Handling cluster_accumulation Phase 3: Hazardous Waste Accumulation cluster_disposal Phase 4: Final Disposal Plan Formulate Disposal Plan Before Starting Experiment Generate Waste Generated Plan->Generate Characterize Characterize Waste (Consult SDS/EHS) Generate->Characterize IsHazardous Is it Hazardous? Characterize->IsHazardous NonHazardous Dispose as Non-Hazardous Waste (per EHS guidelines) IsHazardous->NonHazardous No Segregate Segregate Incompatible Waste Streams IsHazardous->Segregate Yes Containerize Use Compatible, Sealed, and Labeled Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Pickup Request Pickup from EHS Store->Pickup Dispose Professional Disposal (e.g., Incineration) Pickup->Dispose

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Coumamidine gamma2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Coumamidine gamma2

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound. This compound is a broad-spectrum antibiotic.[1][2] Given the limited publicly available safety data, it is imperative to treat this compound as potentially hazardous and potent. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling this substance.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment must be conducted. Due to its nature as a potent bioactive compound, the primary goal is to minimize all potential routes of exposure (inhalation, dermal, ingestion, and ocular).

  • Primary Engineering Control: All manipulations of this compound, especially handling of the powdered form, must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.

  • Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure handler safety.[3][4][5][6] PPE serves as a critical barrier to prevent direct contact with the chemical.[5]

  • Hand Protection: Double gloving is required. Use two pairs of nitrile gloves, with the outer glove cuff extending over the sleeve of the lab coat. Gloves should be changed immediately if contaminated, torn, or after a maximum of two hours of use.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] When there is a risk of splashes, such as when handling solutions, chemical splash goggles and a full-face shield must be worn.[4][7]

  • Body Protection: A fully fastened, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a disposable, chemically resistant gown or apron should be worn over the lab coat.[7]

  • Respiratory Protection: When handling the powdered form of this compound outside of a containment hood, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or in the event of a spill, a half-mask or full-face respirator with appropriate cartridges may be necessary.[4][7]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents in the designated area.

  • Don all required PPE as described above.

Weighing and Reconstitution:

  • Perform all weighing operations of powdered this compound within the fume hood.

  • Use disposable weigh boats or papers.

  • To reconstitute, slowly add the solvent to the powder to avoid generating dust or aerosols.

  • Cap the container securely before removing it from the fume hood.

Post-Handling:

  • Decontaminate all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.

  • Carefully doff PPE, avoiding self-contamination. Remove gloves last.

  • Wash hands thoroughly with soap and water immediately after removing PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • For small spills, if trained, don appropriate PPE (including respiratory protection) and contain the spill with absorbent pads.

    • Clean the area with an appropriate solvent and decontaminate.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[8][9]

  • Solid Waste: Contaminated PPE, weigh boats, pipette tips, and other consumables must be placed in a clearly labeled hazardous waste bag or container.[10]

  • Liquid Waste: Unused solutions or waste generated from experimental procedures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.[9]

Do not dispose of this compound down the drain or in the regular trash.[11]

Data and Visualizations

Chemical Resistance of Common Laboratory Gloves

The following table provides general guidance on the chemical resistance of common glove materials to various solvents that may be used to dissolve or work with this compound. Breakthrough times can vary by manufacturer and glove thickness.

SolventNitrileLatexNeoprene
Acetone PoorPoorGood
Acetonitrile GoodPoorGood
Dimethyl Sulfoxide (DMSO) FairPoorGood
Ethanol GoodGoodExcellent
Methanol GoodGoodExcellent
Isopropanol ExcellentGoodExcellent
Hexane FairPoorGood
Dichloromethane PoorPoorFair

Key:

  • Excellent: > 8 hours

  • Good: 4-8 hours

  • Fair: 1-4 hours

  • Poor: < 1 hour

Diagrams

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements cluster_final Final Check Start Start: Plan Experiment with this compound AssessPowder Handling Powder? Start->AssessPowder BasePPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses AssessPowder->BasePPE  No (Solution) RespPPE Add: - N95 Respirator (or higher) AssessPowder->RespPPE  Yes AssessSplash AssessSplash BasePPE->AssessSplash Splash Risk? SplashPPE Add: - Chemical Goggles - Face Shield Proceed Proceed with Experiment SplashPPE->Proceed RespPPE->BasePPE AssessSplash->SplashPPE AssessSplash->Proceed  No

Caption: PPE selection workflow for handling this compound.

Spill_Response_Plan cluster_initial Initial Response cluster_assessment Assessment cluster_action Action cluster_final Finalization Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert AssessSize Spill Size? Alert->AssessSize CallEHS Call EHS/ Emergency Response AssessSize->CallEHS  Large / Unmanageable DonPPE Don Spill Response PPE (incl. Respirator) AssessSize->DonPPE  Small / Manageable Report Report Incident CallEHS->Report Contain Contain Spill with Absorbents DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Package Waste for Hazardous Disposal Clean->Dispose Dispose->Report

Caption: Emergency spill response plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.